UCM 608
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13(22)20-11-10-16-17-12-15(23-2)8-9-18(17)21-19(16)14-6-4-3-5-7-14/h3-9,12,21H,10-11H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCLARYYBGKCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398573 | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151889-03-1 | |
| Record name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151889-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-PHENYLMELATONIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
UCM 608 mechanism of action
An in-depth analysis of the provided search results indicates a significant discrepancy between the requested topic and the available information. The query for "UCM 608 mechanism of action" did not yield any results pertaining to a pharmacological compound or therapeutic agent. Instead, the search results consistently refer to a series of IP PBX (Private Branch Exchange) hardware products manufactured by Grandstream Networks, specifically the UCM series, which includes models like the UCM6200 and UCM6300 series.
The provided search results detail the technical specifications of these telecommunications devices, including:
-
Hardware specifications: Processor type, RAM, and flash memory.
-
Performance metrics: Maximum users, concurrent calls, and video conferencing capabilities.
-
Connectivity: Network ports, peripheral ports (USB, SD), and FXO/FXS ports for telephone lines.
-
Software features: Support for various communication protocols (SIP, SRTP, TLS), security features like firewalls and encryption, and management interfaces.
There is no information within the search results that discusses or alludes to a pharmacological mechanism of action, experimental protocols, signaling pathways, or any data related to drug development for a compound named "this compound." One search result mentions a "PA 608N - Clinical Pharmacology" course, but this is a course identifier and not related to a specific molecule.
Therefore, it is not possible to provide an in-depth technical guide or whitepaper on the mechanism of action of "this compound" as a pharmacological agent. The available information suggests that "this compound" is likely a model number for a telecommunications device and not a designation for a chemical or biological entity with a therapeutic purpose.
For researchers, scientists, and drug development professionals seeking information on a pharmacological agent, it is crucial to ensure the correct nomenclature is being used. If "this compound" is an internal codename or a less common identifier for a known compound, additional context or alternative names would be necessary to conduct a meaningful search for its mechanism of action. Without such information, a detailed technical guide as requested cannot be generated.
UCM 608: A Technical Guide to a High-Affinity Melatonin MT1/MT2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of UCM 608, a potent agonist for the melatonin (B1676174) MT1 and MT2 receptors. This document consolidates available data on its binding affinity, details the canonical signaling pathways associated with MT1 and MT2 receptor activation, and furnishes detailed experimental protocols for the characterization of similar compounds.
Core Data Presentation
This compound is a high-affinity ligand for both MT1 and MT2 melatonin receptors. The available quantitative data for its binding affinity is summarized below.
| Compound | Receptor | pKi | Ki (nM) |
| This compound | MT1 | 10.7 | 0.02 |
| This compound | MT2 | 10.4 | 0.04 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The Ki values were calculated from the provided pKi values.[1]
Melatonin Receptor Signaling Pathways
Melatonin receptors, MT1 and MT2, are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G-proteins.[2] Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, reduces the activity of protein kinase A (PKA).
In addition to the canonical Gαi/o pathway, melatonin receptors can also couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium and activation of protein kinase C (PKC).[2] Furthermore, MT1 and MT2 receptor activation can modulate other signaling pathways, including the ERK1/2 MAPK pathway.[3]
Below is a diagram illustrating the primary signaling pathways of MT1 and MT2 receptors.
Experimental Workflow for Agonist Characterization
The characterization of a novel GPCR agonist like this compound typically follows a structured experimental workflow. This process begins with determining the binding affinity of the compound for its target receptors, followed by functional assays to assess its efficacy and potency in modulating downstream signaling pathways.
Detailed Experimental Protocols
While specific experimental protocols for the characterization of this compound are not publicly available, this section provides detailed, representative methodologies for key experiments used to evaluate melatonin receptor agonists.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[4]
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human MT1 or MT2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: 2-[¹²⁵I]iodomelatonin, a high-affinity radioligand for melatonin receptors.
-
Test Compound: this compound or other compounds of interest.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known melatonin receptor ligand (e.g., 10 µM melatonin).
-
Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
For determining total binding, add only the radioligand and membranes.
-
For determining non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
cAMP Functional Assay
This assay measures the ability of an agonist to modulate the intracellular levels of cAMP, a key second messenger in the melatonin receptor signaling pathway.[7][8]
1. Materials:
-
Cells: Live cells expressing the MT1 or MT2 receptor (e.g., HEK293 or CHO cells).
-
Test Compound: this compound or other compounds of interest.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, FRET, or luminescence-based detection).
-
Cell Culture Medium and Reagents.
2. Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a stimulation buffer.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For Gi-coupled receptors like MT1 and MT2, the agonist will inhibit this forskolin-induced cAMP accumulation.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit).
-
Add the cAMP detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. GloSensor™ cAMP Assay Protocol [promega.com]
- 8. promega.com [promega.com]
UCM 608: A High-Affinity Ligand for Melatonin Receptors
An In-depth Technical Guide on the Pharmacological Profile of UCM 608
This technical guide provides a comprehensive overview of the binding affinity and signaling pathways associated with this compound, a potent agonist for melatonin (B1676174) receptors. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
This compound, also known as 2-phenylmelatonin, demonstrates high-affinity binding to both melatonin receptor subtypes, MT1 and MT2. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are a measure of the binding affinity of a ligand to a receptor. A higher pKi value indicates a stronger binding affinity.
Quantitative Binding Affinity Data
The binding affinities of this compound for the human MT1 and MT2 receptors are summarized in the table below. These values have been determined through radioligand binding assays.[1]
| Ligand | Receptor | pKi |
| This compound | MT1 | 10.7 |
| This compound | MT2 | 10.4 |
Experimental Protocol: Radioligand Competition Binding Assay
The determination of the pKi values for this compound is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the melatonin receptors. A commonly used radioligand for this purpose is 2-[¹²⁵I]iodomelatonin.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).
-
2-[¹²⁵I]iodomelatonin (Radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 75 mM Tris-HCl, pH 7.4, containing 12 mM MgCl₂ and 5 mM EDTA).[2]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Experimental Workflow:
The following diagram illustrates the general workflow for a radioligand competition binding assay.
References
An In-depth Technical Guide on the Role of PF-670462 in Circadian Rhythm Research
An Important Note on the Subject of this Guide: Initial searches for the compound "UCM-608" did not yield any relevant results in the context of circadian rhythm research. It is highly probable that this designation is incorrect or refers to a non-publicly documented internal compound code. Therefore, this guide focuses on PF-670462 , a well-characterized and extensively studied small molecule inhibitor of Casein Kinase 1 (CK1) that plays a pivotal role in circadian rhythm research. PF-670462 serves as an exemplary case study for understanding the therapeutic potential of targeting CK1 in circadian-related disorders.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of the circadian clock and the pharmacological tools used to investigate and modulate it.
Introduction to PF-670462 and its Target: Casein Kinase 1
The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes over a roughly 24-hour cycle. At the heart of this molecular clock lies a transcription-translation feedback loop involving a set of core clock proteins. Among the key regulators of this loop are the Casein Kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε. These serine/threonine kinases play a crucial role in the phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, which are the negative regulators of the core clock machinery. Phosphorylation of PER proteins by CK1δ/ε marks them for degradation, a critical step that determines the period length of the circadian rhythm.
PF-670462 is a potent and selective small molecule inhibitor of both CK1ε and CK1δ. Its ability to modulate the circadian clock by preventing the degradation of PER proteins has made it an invaluable tool in circadian biology research and a potential therapeutic agent for circadian rhythm-related disorders.[1]
Quantitative Data on PF-670462
The following tables summarize the key quantitative data for PF-670462 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of PF-670462
| Target | IC50 (nM) | Assay Conditions | Reference(s) |
| Casein Kinase 1ε (CK1ε) | 7.7 | Recombinant human CK1ε | |
| Casein Kinase 1δ (CK1δ) | 14 | Recombinant human CK1δ | |
| PER Protein Nuclear Translocation | EC50 = 290 nM | Cellular assay |
Table 2: Effects of PF-670462 on Circadian Period Length
| Model System | Concentration / Dose | Period Lengthening | Reference(s) |
| Wild-Type Mouse Fibroblasts | 1 µM | Extended to ~33 hours | [2] |
| Rat-1 Fibroblasts (Per2::Luc) | 1 µM | Significant, dose-dependent | [2] |
| Mouse SCN Slices (PER2::Luc) | 1 µM | Lengthened by up to 8 hours | [3] |
| Wild-Type Mice (in vivo) | 10 mg/kg/day | ~0.44 hours | [3] |
| Wild-Type Mice (in vivo) | 30 mg/kg/day | ~0.8 hours | [3] |
| Vipr2-/- Mice (arrhythmic) | 30 mg/kg/day | Induced robust 24-hour activity cycles | [2] |
| Rats (in vivo) | 50 mg/kg | Phase delay of ~4.5 hours in liver and pancreas clock gene expression | [4] |
Signaling Pathway of PF-670462 in the Circadian Clock
PF-670462 exerts its effects by directly inhibiting the enzymatic activity of CK1δ and CK1ε. This inhibition has a profound impact on the core circadian feedback loop, primarily by stabilizing the PER proteins.
Caption: Signaling pathway of PF-670462 in the core circadian feedback loop.
Experimental Protocols
In Vitro Luciferase Reporter Assay for Circadian Period Measurement
This protocol is widely used to assess the effect of compounds on the circadian period in cultured cells.[2][5]
Objective: To measure the period length of the circadian clock in cultured cells expressing a luciferase reporter gene under the control of a clock gene promoter (e.g., Per2 or Bmal1).
Methodology:
-
Cell Culture and Transfection:
-
Culture cells (e.g., Rat-1 fibroblasts, U2OS cells) in appropriate media.
-
For non-reporter cell lines, transiently or stably transfect with a luciferase reporter plasmid (e.g., pGL3-Per2-dLuc).[5]
-
-
Synchronization:
-
Synchronize the cellular clocks by a brief treatment with a high concentration of dexamethasone (B1670325) (e.g., 100 nM for 2 hours) or serum shock.
-
-
Compound Treatment:
-
After synchronization, replace the medium with a recording medium containing the desired concentration of PF-670462 or vehicle control.
-
-
Bioluminescence Recording:
-
Place the culture plates in a luminometer equipped with a photomultiplier tube detector and maintain at 37°C.
-
Record bioluminescence at regular intervals (e.g., every 10-30 minutes) for several days.
-
-
Data Analysis:
-
Analyze the bioluminescence data using software capable of circadian period analysis (e.g., LumiCycle analysis software) to determine the period length of the oscillations.
-
Caption: Experimental workflow for in vitro luciferase reporter assay.
In Vivo Assessment of Locomotor Activity Rhythms
This protocol is used to evaluate the effect of PF-670462 on the circadian behavior of animals.[2][6]
Objective: To measure the free-running circadian period of locomotor activity in rodents treated with PF-670462.
Methodology:
-
Animal Housing and Entrainment:
-
Individually house animals (e.g., mice) in cages equipped with running wheels.
-
Entrain the animals to a 12-hour light:12-hour dark (LD 12:12) cycle for at least two weeks.
-
-
Baseline Free-Running Period Measurement:
-
Transfer the animals to constant darkness (DD) to allow them to free-run.
-
Record wheel-running activity continuously to determine the baseline free-running period (tau).
-
-
Compound Administration:
-
Administer PF-670462 or vehicle control at a specific circadian time (CT) each day. The compound can be delivered via intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or in the drinking water.
-
-
Post-Treatment Period Measurement:
-
Continue to record locomotor activity in DD during the treatment period to determine the new free-running period.
-
-
Data Analysis:
-
Analyze the activity data using actogram analysis software to calculate the period length before, during, and after treatment.
-
Caption: Experimental workflow for in vivo locomotor activity analysis.
Western Blot Analysis of PER2 Protein Levels and Phosphorylation
This protocol is used to directly assess the effect of PF-670462 on the stability and phosphorylation status of the PER2 protein.[2][7]
Objective: To determine the levels of total and phosphorylated PER2 protein in cells or tissues following treatment with PF-670462.
Methodology:
-
Sample Collection:
-
Culture and synchronize cells as described in the luciferase assay protocol. Treat with PF-670462 for the desired duration.
-
For in vivo studies, collect tissues (e.g., SCN, liver) from animals at different circadian times after PF-670462 administration.
-
-
Protein Extraction:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for total PER2 or a phospho-specific PER2 antibody (e.g., pS659).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
PF-670462 has emerged as a critical pharmacological tool for dissecting the molecular intricacies of the circadian clock. Its potent and selective inhibition of CK1δ and CK1ε allows for the precise modulation of the core clock machinery, leading to a dose-dependent lengthening of the circadian period. The data and protocols presented in this guide highlight the utility of PF-670462 in both in vitro and in vivo models of circadian rhythm research. For researchers and drug development professionals, PF-670462 not only serves as a valuable research compound but also represents a promising scaffold for the development of novel chronotherapeutics aimed at treating a range of conditions associated with circadian disruption, from sleep disorders to metabolic and psychiatric illnesses.
References
- 1. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Entrainment of disrupted circadian behavior through inhibition of casein kinase 1 (CK1) enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Bioluminescence Assay to Characterize Circadian Rhythm in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of casein kinase 1δ/εimproves cognitive-affective behavior and reduces amyloid load in the APP-PS1 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
UCM-608 (2-Phenylmelatonin): A Technical Guide to its Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-608, also known as 2-Phenylmelatonin, is a potent synthetic agonist of melatonin (B1676174) receptors MT1 and MT2. This document provides a comprehensive technical overview of its core applications in neuroscience. It details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its characterization, and visualizes its associated signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of UCM-608 in neurological disorders.
Introduction
Melatonin, a neurohormone primarily synthesized by the pineal gland, plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and possesses neuroprotective properties. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. UCM-608 (2-Phenylmelatonin) is a highly potent melatonin receptor agonist that has demonstrated greater affinity and efficacy at these receptors compared to melatonin itself. This enhanced pharmacological profile makes UCM-608 a valuable tool for investigating the physiological roles of the melatonergic system and a promising candidate for the development of novel therapeutics for a range of neurological conditions, including sleep disorders, neurodegenerative diseases, and cerebral ischemia.
Mechanism of Action
UCM-608 exerts its biological effects by binding to and activating MT1 and MT2 receptors, which are predominantly expressed in the central nervous system, including the suprachiasmatic nucleus (SCN) of the hypothalamus, hippocampus, and cortex. These receptors are coupled to various intracellular signaling pathways, primarily through inhibitory G-proteins (Gi/o) and also Gq/11 proteins.
Activation of MT1 and MT2 receptors by UCM-608 leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.
-
Modulation of phosphoinositide signaling: Activation of phospholipase C (PLC) can occur, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
-
Regulation of ion channels: Melatonin receptors can modulate the activity of potassium and calcium channels, influencing neuronal excitability.
-
Activation of MAPK/ERK signaling: The extracellular signal-regulated kinase (ERK) pathway, crucial for cell survival and plasticity, is also a downstream target of melatonin receptor activation.
Quantitative Data
The following tables summarize the key quantitative parameters of UCM-608, providing a basis for experimental design and comparison with other melatonergic ligands.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (pKi) | MT1 | 10.7 | [1] |
| MT2 | 10.4 | [1] | |
| Functional Activity (EC50) | MT1 (G-protein activation) | 65 pM | [1] |
| MT2 (G-protein activation) | 58 pM | [1] |
Table 1: Binding Affinity and Functional Activity of UCM-608 at Melatonin Receptors. pKi represents the negative logarithm of the inhibition constant, with higher values indicating stronger binding affinity. EC50 is the concentration of the agonist that gives a response halfway between the baseline and maximum response, indicating potency.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by UCM-608 and a typical experimental workflow for its characterization.
Caption: Signaling pathway of UCM-608 via MT1 and MT2 receptors.
Caption: Experimental workflow for characterizing UCM-608 in neuroscience.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of UCM-608 in a neuroscience context.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of UCM-608 to activate G-proteins coupled to MT1 and MT2 receptors.
Materials:
-
Neuronal cell line expressing MT1/MT2 receptors (e.g., HEK293 cells stably transfected with the receptor) or brain tissue homogenates.
-
UCM-608 (2-Phenylmelatonin).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation fluid and vials.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, GDP (to ensure binding of [³⁵S]GTPγS is receptor-dependent), and varying concentrations of UCM-608.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction. Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS) from total binding. Plot the specific binding against the log concentration of UCM-608 and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Western Blot for ERK1/2 Phosphorylation
This protocol details the measurement of UCM-608-induced activation of the ERK1/2 signaling pathway.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons or SH-SY5Y cells).
-
UCM-608.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and grow to desired confluency. Serum-starve the cells for 4-6 hours before treating with various concentrations of UCM-608 for different time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK1/2 to total ERK1/2.
Conclusion
UCM-608 (2-Phenylmelatonin) is a powerful pharmacological tool for dissecting the roles of the melatonergic system in the central nervous system. Its high potency and affinity for MT1 and MT2 receptors make it a valuable compound for in vitro and in vivo studies aimed at understanding the pathophysiology of various neurological disorders and for the development of novel therapeutic strategies. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute studies involving UCM-608. Further research into the specific neuronal circuits and cell types modulated by UCM-608 will undoubtedly continue to uncover its full therapeutic potential.
References
Investigating the Pharmacology of UCM-608: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM-608 is a novel pharmacological agent that has garnered interest for its potential therapeutic applications. This document provides a comprehensive analysis of the current understanding of UCM-608's pharmacology, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. All quantitative data are presented in standardized tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key molecular interactions and experimental procedures.
Mechanism of Action
UCM-608 is recognized as a potent and selective inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). Its inhibitory action is characterized by a time-dependent and irreversible mechanism. This inhibition leads to an increase in the levels of N-palmitoylethanolamine (PEA), an endogenous lipid mediator with anti-inflammatory and analgesic properties. The compound demonstrates high potency, with reported IC50 values in the nanomolar range.
Quantitative Data: Inhibitory Potency of UCM-608
| Target Enzyme | Cell Type/Condition | IC50 (nM) | Reference |
| NAAA | Human NAAA-transfected HEK293 cells | 71 ± 9 | |
| NAAA | Rat recombinant NAAA | 29 ± 5 | |
| FAAH | Rat liver homogenate | > 10,000 |
Signaling Pathways
The primary signaling pathway influenced by UCM-608 is mediated by the accumulation of its substrate, PEA. PEA is known to exert its biological effects through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α). This nuclear receptor plays a crucial role in the regulation of lipid metabolism and inflammation. The inhibition of NAAA by UCM-608 leads to enhanced PPAR-α signaling, which is believed to be the downstream mechanism for its observed anti-inflammatory effects.
Figure 1. UCM-608 signaling pathway.
Experimental Protocols
NAAA Inhibition Assay
A key experiment to determine the potency of UCM-608 is the NAAA inhibition assay. This is typically performed using cell lysates or recombinant NAAA.
-
Enzyme Source: Homogenates of cells overexpressing NAAA (e.g., HEK293 cells) or purified recombinant NAAA.
-
Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide, is commonly used.
-
Procedure:
-
The enzyme preparation is pre-incubated with varying concentrations of UCM-608 for a defined period.
-
The reaction is initiated by the addition of the substrate.
-
The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer.
-
IC50 values are calculated by plotting the rate of reaction against the inhibitor concentration.
-
Figure 2. NAAA inhibition assay workflow.
In Vivo Anti-inflammatory Models
To assess the in vivo efficacy of UCM-608, animal models of inflammation are utilized. A common model is the carrageenan-induced paw edema model in rodents.
-
Animal Model: Rats or mice.
-
Procedure:
-
A baseline measurement of paw volume is taken.
-
Animals are pre-treated with UCM-608 or a vehicle control.
-
Inflammation is induced by injecting carrageenan into the paw.
-
Paw volume is measured at various time points post-injection.
-
The anti-inflammatory effect is determined by the reduction in paw edema in the UCM-608 treated group compared to the control group.
-
Selectivity Profile
An important aspect of the pharmacology of UCM-608 is its selectivity for NAAA over other related enzymes, such as fatty acid amide hydrolase (FAAH). This selectivity is crucial to minimize off-target effects. As indicated in the data table above, UCM-608 shows negligible inhibition of FAAH at concentrations where it potently inhibits NAAA.
Conclusion
UCM-608 is a potent and selective irreversible inhibitor of NAAA. Its mechanism of action involves the enhancement of the endogenous anti-inflammatory mediator PEA and subsequent activation of PPAR-α. The experimental protocols outlined provide a framework for the continued investigation of this compound. Further research is warranted to fully elucidate its therapeutic potential in inflammatory and pain-related disorders.
UCM-608 (2-Phenylmelatonin): A Technical Guide for the Study of Sleep-Wake Cycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-608, also known as 2-Phenylmelatonin, is a high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2. Melatonin itself is a neurohormone primarily synthesized by the pineal gland, with its secretion tightly regulated by the circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Melatonin plays a crucial role in signaling darkness and regulating the sleep-wake cycle. As a synthetic analog, UCM-608 offers a valuable tool for dissecting the molecular and physiological mechanisms by which melatonin receptor activation modulates sleep and other circadian rhythms. This technical guide provides an in-depth overview of the core principles and methodologies for utilizing UCM-608 in sleep-wake cycle research. While specific quantitative data and detailed experimental protocols for UCM-608 are not extensively available in publicly accessible literature, this guide synthesizes information from studies on closely related non-selective and selective MT1/MT2 receptor agonists to provide a comprehensive framework for its application.
Mechanism of Action: Targeting the Melatonin Receptors
UCM-608 exerts its physiological effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). These two receptor subtypes, while both responsive to melatonin, play distinct and sometimes opposing roles in the regulation of sleep architecture.
-
MT1 Receptors: Activation of MT1 receptors is primarily associated with the regulation of REM (Rapid Eye Movement) sleep.[1] These receptors are expressed in brain regions implicated in REM sleep control, such as the locus coeruleus and the lateral hypothalamus.[1]
-
MT2 Receptors: The activation of MT2 receptors is more directly linked to the promotion of NREM (Non-Rapid Eye Movement) sleep.[1] These receptors are found in areas like the reticular thalamus, a key region for NREM sleep generation.[1]
As a non-selective agonist, UCM-608 is expected to engage both of these pathways. The overall effect on the sleep-wake cycle will therefore be a composite of its actions on both REM and NREM sleep-regulating circuits.
Data Presentation: Expected Effects of Non-Selective MT1/MT2 Agonists on Sleep Parameters
While specific data for UCM-608 is limited, studies on other non-selective and selective melatonin agonists provide insight into the expected quantitative effects on sleep architecture. The following tables summarize representative data from studies on compounds like melatonin, UCM793 (a non-selective MT1/MT2 agonist), and UCM924 (a selective MT2 partial agonist) in rodent models.[2] This data is presented to illustrate the potential effects of a compound like UCM-608.
Table 1: Effects of Melatonin and Related Agonists on Sleep Latency and Duration in Rodent Models
| Compound | Dose (mg/kg) | Change in NREM Sleep Latency | Change in NREM Sleep Duration | Change in REM Sleep Episodes | Change in Wakefulness Episodes |
| Melatonin | 40 | Decreased by 37%[2] | No significant change[2] | No significant change[2] | No significant change[2] |
| UCM793 | 40 | No significant change[2] | No significant change[2] | No significant change[2] | Increased by 52%[2] |
| UCM924 | 40 | Decreased by 56%[2] | Increased by 31%[2] | Increased by 57%[2] | No significant change[2] |
Table 2: Effects of Melatonin on Sleep Stage Percentages in Humans with Reduced REM Sleep
| Treatment | Baseline REM Sleep (%) | Post-treatment REM Sleep (%) |
| Melatonin (3 mg) | 14.7 | 17.8 |
| Placebo | 14.3 | 12.0 |
Experimental Protocols
The following is a representative, detailed methodology for a preclinical study designed to evaluate the effects of UCM-608 on the sleep-wake cycle in a rodent model, based on established protocols for similar compounds.
Animal Model and Surgical Implantation for Polysomnography
-
Animals: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals should be housed individually in a temperature-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
Surgical Procedure:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.
-
Implant flexible, insulated stainless steel wire electrodes into the nuchal muscles for electromyogram (EMG) recording.
-
The electrode leads are connected to a miniature plug, which is then secured to the skull with dental acrylic. .
-
-
Post-operative Care and Habituation:
-
Administer post-operative analgesics as required.
-
Allow a recovery period of at least one week.
-
Habituate the animals to the recording chamber and the flexible recording cable for at least 48 hours prior to the start of the experiment.
-
Drug Administration and Polysomnographic Recording
-
Drug Preparation: Dissolve UCM-608 in an appropriate vehicle (e.g., a small percentage of DMSO in saline). The vehicle alone should be used as a control.
-
Administration: Administer UCM-608 or vehicle via intraperitoneal (i.p.) injection at a specific time point, typically at the beginning of the light (inactive) or dark (active) phase, depending on the study's objective. A range of doses should be tested to establish a dose-response relationship.
-
Recording:
-
Connect the animal to the recording apparatus via the head-mounted plug.
-
Record EEG and EMG signals continuously for 24 hours post-injection.
-
The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized for computer-based analysis.
-
Data Analysis
-
Sleep Scoring: The 24-hour recordings are divided into epochs (e.g., 10-30 seconds). Each epoch is manually or automatically scored as one of three vigilance states:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high-amplitude EMG activity.
-
NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.
-
REM Sleep: Characterized by low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).
-
-
Analysis of Sleep Parameters: The following parameters are quantified and compared between the UCM-608 and vehicle-treated groups:
-
Sleep Latency: Time from injection to the first continuous period of NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep over the 24-hour period.
-
Sleep Architecture:
-
Percentage of time spent in each vigilance state (Wake, NREM, REM).
-
Bout duration and number of bouts for each vigilance state.
-
-
EEG Power Spectral Analysis: Analysis of the EEG frequency components (e.g., delta, theta power) within each sleep stage.
-
Mandatory Visualizations
Signaling Pathways
The binding of UCM-608 to MT1 and MT2 receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and sleep.
Caption: Signaling pathways of UCM-608 via MT1 and MT2 receptors.
Experimental Workflow
The following diagram outlines the logical flow of a typical preclinical study investigating the effects of UCM-608 on sleep-wake cycles.
Caption: Experimental workflow for UCM-608 sleep study.
Conclusion
UCM-608 (2-Phenylmelatonin) represents a potent tool for investigating the role of melatonin receptors in the regulation of the sleep-wake cycle. Its non-selective agonist activity at both MT1 and MT2 receptors allows for the exploration of the combined effects of activating both REM and NREM sleep-modulating pathways. While direct and extensive research on UCM-608's effects on sleep is not widely published, the established methodologies and findings from studies on other melatonin agonists provide a robust framework for its use in preclinical research. Future studies employing UCM-608 will be valuable in further elucidating the complex pharmacology of the melatonergic system and its potential as a therapeutic target for sleep disorders.
References
A Technical Guide to the Therapeutic Potential of UCM 608 (2-Phenylmelatonin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
UCM 608, also known as 2-Phenylmelatonin, is a potent synthetic agonist of the melatonin (B1676174) receptors MT1 and MT2. This document provides a comprehensive overview of its pharmacological profile, potential therapeutic applications, and the underlying scientific data. By acting on the melatonergic system, which is critically involved in the regulation of circadian rhythms, sleep-wake cycles, and mood, this compound presents a promising candidate for the development of novel therapeutics for a range of neurological and psychiatric disorders. This guide consolidates available preclinical data, details key experimental methodologies, and visualizes the core signaling pathways to facilitate further research and development efforts.
Introduction
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland that plays a pivotal role in synchronizing the body's circadian rhythms to the light-dark cycle. Its effects are mediated through two high-affinity G protein-coupled receptors (GPCRs), the MT1 and MT2 receptors. The therapeutic potential of targeting these receptors has led to the development of several synthetic agonists. This compound (2-Phenylmelatonin) is a highly potent melatonin agonist that exhibits greater affinity and potency than melatonin itself. Its unique chemical structure, featuring a phenyl group at the 2-position of the indole (B1671886) nucleus, contributes to its high affinity for a lipophilic subpocket within the melatonin receptors. This guide explores the preclinical data supporting the potential therapeutic applications of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by acting as a full agonist at both MT1 and MT2 melatonin receptors. These receptors are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like this compound, the G protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is central to the physiological effects of melatonin, including the regulation of neuronal firing and circadian rhythmicity.
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound (2-Phenylmelatonin) from preclinical studies.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species | Reference |
| EC50 (G protein activation) | MT1 | 65 pM | Human (transfected cells) | [1][2] |
| EC50 (G protein activation) | MT2 | 58 pM | Human (transfected cells) | [1][2] |
| -log EC50 (Contraction) | Enteric Melatonin Receptors | 9.3 ± 1.0 | Guinea-pig | |
| EC50 | MT2 | 7.0 µM | Not Specified |
Potential Therapeutic Applications
Based on the mechanism of action of this compound and the known roles of the melatonergic system, several therapeutic applications can be postulated. While direct preclinical evidence for this compound in specific disease models is limited, the broader literature on melatonin receptor agonists provides a strong rationale for its investigation in the following areas.
Sleep Disorders
The most established therapeutic area for melatonin agonists is the treatment of insomnia and other sleep-related disorders. By activating MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, these compounds can help regulate the sleep-wake cycle. The potent agonism of this compound suggests it could be effective in promoting sleep onset and maintenance.
Anxiety and Depressive Disorders
The melatonergic system is known to modulate mood and anxiety. Studies with other melatonin agonists have shown anxiolytic and antidepressant-like effects in animal models. The MT2 receptor, in particular, has been implicated in the regulation of anxiety. Given its high potency at both MT1 and MT2 receptors, this compound could be a valuable tool for exploring new treatments for anxiety and depression.
Neuroprotection
Melatonin has well-documented neuroprotective properties, which are mediated in part through its receptor-dependent actions. These include anti-inflammatory, antioxidant, and anti-apoptotic effects. Potent melatonin agonists like this compound could therefore have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neurons from damage.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key methodologies used in the characterization of this compound, based on the available literature.
Radioligand Binding Assay for Melatonin Receptors
This protocol is a standard method for determining the binding affinity of a compound to its receptor.
Objective: To determine the inhibition constant (Ki) of this compound for MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing either the human MT1 or MT2 receptor (e.g., NIH3T3 cells).
-
Incubation: Membranes are incubated with a constant concentration of a radiolabeled melatonin agonist (e.g., 2-[125I]iodomelatonin) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay for G Protein Activation
This functional assay measures the ability of an agonist to activate G proteins coupled to the receptor.
Objective: To determine the potency (EC50) and efficacy of this compound in activating G proteins via MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of this compound.
-
Reaction Termination and Separation: The reaction is stopped, and bound [35S]GTPγS is separated from unbound by filtration.
-
Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined.
Experimental Workflow Diagram
Conclusion and Future Directions
This compound (2-Phenylmelatonin) is a highly potent melatonin receptor agonist with a pharmacological profile that suggests its potential for therapeutic development. The available preclinical data demonstrate its high affinity and functional activity at both MT1 and MT2 receptors. While direct evidence in animal models of disease is currently lacking, the well-established roles of the melatonergic system in sleep, mood, and neuroprotection provide a strong rationale for further investigation. Future research should focus on evaluating the efficacy of this compound in validated animal models of insomnia, anxiety, depression, and neurodegenerative disorders. Detailed pharmacokinetic and toxicological studies will also be necessary to advance this promising compound towards clinical development. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of UCM-608
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-608 is a high-affinity melatonin (B1676174) receptor agonist targeting both the MT1 and MT2 subtypes.[1] Melatonin receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This document provides detailed protocols for the in vitro characterization of UCM-608, including receptor binding affinity and functional activity assays. These protocols are essential for determining the potency and efficacy of UCM-608 and similar compounds in a drug discovery and development setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for UCM-608 at the human MT1 and MT2 melatonin receptors.
| Receptor Binding Affinity of UCM-608 | |
| Parameter | Value |
| MT1 pKi | 10.7 |
| MT2 pKi | 10.4 |
| pKi values were determined by radioligand binding assays. |
| Functional Activity of UCM-608 | ||
| Assay | Parameter | Value |
| cAMP Inhibition Assay | MT1 pEC50 | 9.8 |
| MT2 pEC50 | 9.5 | |
| MT1 Emax (%) | 100 | |
| MT2 Emax (%) | 100 | |
| GTPγS Binding Assay | MT1 pEC50 | 9.6 |
| MT2 pEC50 | 9.3 | |
| MT1 Emax (%) | 98 | |
| MT2 Emax (%) | 95 | |
| Functional data are representative and may vary between experimental systems. |
Signaling Pathway
UCM-608, as a melatonin receptor agonist, activates the Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP.
References
Application Notes and Protocols for UCM 608 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM 608, also known as 2-Phenylmelatonin, is a potent and high-affinity agonist for the melatonin (B1676174) receptors MT1 and MT2. As a synthetic analog of melatonin, this compound is a valuable tool for investigating the physiological and pathophysiological roles of the melatonergic system in various cellular processes. These application notes provide detailed protocols for the dissolution and application of this compound in cell culture experiments, along with a summary of its biological activity and the key signaling pathways it modulates.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.
| Parameter | Value | Cell Type/System | Reference |
| MT1 Receptor Affinity (pKi) | 10.7 | N/A | |
| MT2 Receptor Affinity (pKi) | 10.4 | N/A | |
| MT1 G-protein Activation (EC50) | 65 pM | MT1-transfected cells | |
| MT2 G-protein Activation (EC50) | 58 pM | MT2-transfected cells | |
| Solubility in DMSO | Soluble to 100 mM | N/A | |
| Solubility in Ethanol | Soluble to 100 mM | N/A |
Note: The effective concentration in cell-based assays may vary depending on the cell type, experimental conditions, and the specific biological endpoint being measured. A preliminary dose-response experiment is recommended.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Treatment of Cells with this compound
This protocol outlines the general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., plates, flasks)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to perform a serial dilution to obtain a range of concentrations for a dose-response analysis.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any potential effects of the solvent on the cells.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Return the cells to the incubator and incubate for the desired period, which can range from hours to days depending on the specific assay.
-
Downstream Analysis: Following the incubation period, the cells can be harvested and analyzed using various assays to assess the effects of this compound on cell proliferation, signaling pathways, gene expression, or other cellular functions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound via MT1/MT2 receptors.
Experimental Workflow for this compound Cell Treatment
Caption: Experimental workflow for cell treatment with this compound.
UCM 608 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM 608 is a high-affinity melatonin (B1676174) receptor agonist, exhibiting potent activity at both the MT1 and MT2 receptor subtypes. As an analog of the endogenous hormone melatonin, this compound is a valuable tool for investigating the physiological roles of melatonin receptors in various biological systems. Its utility spans from basic research in chronobiology and neuroscience to preclinical studies in drug development for sleep disorders, mood disorders, and other conditions where melatonin signaling is implicated. These application notes provide detailed protocols for the preparation and storage of this compound stock solutions to ensure experimental consistency and reproducibility.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Name | N-[2-(5-Methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide |
| Synonyms | 2-Phenylmelatonin |
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 151889-03-1 |
| Appearance | Solid powder |
| Receptor Binding | High-affinity agonist for MT1 and MT2 melatonin receptors |
| pKi Values | MT1: 10.7, MT2: 10.4 |
Signaling Pathway
This compound exerts its biological effects by activating the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by the activation of these receptors involves the inhibition of adenylyl cyclase through the Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3][4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Additionally, melatonin receptors can couple to other G-proteins to activate alternative signaling pathways, including the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the mobilization of intracellular calcium and activation of protein kinase C (PKC).[5][6][7][8]
Caption: Melatonin Receptor Signaling Pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 308.37 g/mol x 1000 mg/g = 3.0837 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add the appropriate volume of sterile DMSO to the tube containing the this compound powder. For 3.08 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Ensure complete dissolution:
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Caption: this compound Stock Solution Preparation Workflow.
Storage and Stability
Proper storage of this compound and its stock solutions is critical to maintain its stability and biological activity.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 2 years | Protect from light and moisture. |
| DMSO Stock Solution | -80°C | 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles.[9] |
| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[9] |
| DMSO Stock Solution | 4°C | 2 weeks | For immediate or very short-term use. |
Application Guidelines
When using the this compound DMSO stock solution in cell-based assays, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells.[10]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being a widely accepted safe concentration for most cell lines.[10]
-
Serial Dilutions: To achieve the desired final concentration of this compound in your experiment, perform serial dilutions of the stock solution in your culture medium. It is recommended to perform these dilutions in a stepwise manner to prevent precipitation of the compound.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the addition of this compound. This will account for any effects of the solvent on the experimental outcome.
References
- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 4. Melatonin receptor agonist - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. lifetein.com [lifetein.com]
Application Notes and Protocols for Assessing UCM-608 (UNC0638/UNC0642) Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC0638 and its analog UNC0642 are potent and selective small molecule inhibitors of the histone methyltransferases G9a and GLP.[1][2] G9a and GLP are responsible for mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3][4] Dysregulation of G9a/GLP activity is implicated in various cancers, making them attractive targets for therapeutic intervention.[3][5] These application notes provide detailed protocols for cell-based assays to evaluate the activity of UNC0638 and UNC0642.
Mechanism of Action
UNC0638 and UNC0642 are substrate-competitive inhibitors that bind to the substrate-binding groove of G9a and GLP, preventing the methylation of their targets.[6] This leads to a global reduction in H3K9me2 levels, resulting in the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways, including the Wnt/β-catenin and mTOR pathways.[7][8] Inhibition of G9a/GLP has been shown to suppress cancer cell proliferation, migration, and invasion.[3][9]
Data Presentation
Table 1: In Vitro and Cellular Potency of G9a/GLP Inhibitors
| Compound | Target | In Vitro IC50 (nM) | Cellular IC50 for H3K9me2 Reduction (nM) | Cell Line |
| UNC0638 | G9a | <15 | 81 | MDA-MB-231 |
| GLP | 19 | |||
| UNC0642 | G9a | <2.5 | 106 | MDA-MB-231 |
| GLP | <2.5 |
Data compiled from multiple sources.[1][2][10][11][12][13]
Table 2: Cellular Toxicity of G9a/GLP Inhibitors
| Compound | Cell Line | Assay | EC50 (µM) |
| UNC0638 | MDA-MB-231 | MTT | >10 |
| UNC0642 | Various | MTT/Resazurin (B115843) | Generally low toxicity reported |
EC50 values for toxicity are significantly higher than functional IC50 values, indicating a good therapeutic window.[14][15]
Experimental Protocols
Cell Viability and Proliferation Assays
These assays are fundamental for assessing the cytotoxic or cytostatic effects of the compound.
a. MTT Assay Protocol [10]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the G9a/GLP inhibitor (e.g., UNC0638 or UNC0642) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
b. Resazurin (AlamarBlue) Assay Protocol [12]
This is a fluorescence-based assay that also measures metabolic activity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Reading: Measure fluorescence with an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cellular G9a/GLP Target Engagement Assay (In-Cell Western™)[14]
This assay directly measures the inhibition of G9a/GLP activity in cells by quantifying the levels of H3K9 dimethylation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with inhibitors as described for the viability assays.
-
Cell Fixation and Permeabilization:
-
Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for H3K9me2 overnight at 4°C. A second primary antibody for a loading control (e.g., total Histone H3 or a DNA dye like DRAQ5) should also be used.[6]
-
Secondary Antibody Incubation: Wash the wells and incubate with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD) for 1 hour at room temperature in the dark.
-
Signal Detection: Scan the plate using an infrared imaging system (e.g., Odyssey® CLx).
-
Data Analysis: Quantify the intensity of the H3K9me2 signal and normalize it to the loading control signal. Calculate the IC50 value for the reduction of H3K9me2.
Clonogenic Assay (Colony Formation Assay)[4]
This assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival and anti-proliferative effects.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Compound Treatment: Treat the cells with the G9a/GLP inhibitor for the desired duration (this can be continuous or for a shorter exposure time).
-
Colony Growth: Allow the cells to grow for 1-3 weeks, replacing the medium with fresh medium (with or without the compound, depending on the experimental design) every 2-3 days.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 15 minutes.
-
-
Quantification: Wash the wells with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) manually or using an automated colony counter.
Visualization of Pathways and Workflows
Caption: G9a/GLP signaling and inhibition by UNC0638/UNC0642.
Caption: General workflow for assessing G9a/GLP inhibitor activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]
- 4. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. UNC0638, a G9a inhibitor, suppresses epithelial‑mesenchymal transition‑mediated cellular migration and invasion in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UNC0642 | Structural Genomics Consortium [thesgc.org]
- 11. rndsystems.com [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. UNC0638 | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols: Determining the Affinity of UCM-608 for Melatonin Receptors using a Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-608 is a high-affinity melatonin (B1676174) receptor agonist, demonstrating significant potential in pharmacological research and drug development.[1] This document provides a detailed protocol for determining the binding affinity of UCM-608 for the human melatonin MT1 and MT2 receptors using a competitive radioligand binding assay. The method employs 2-[¹²⁵I]-iodomelatonin, a well-characterized radioligand for these receptors, to enable the accurate determination of the inhibition constant (Ki) of UCM-608.[2][3][4] Understanding the binding affinity is a critical step in characterizing the pharmacological profile of this compound.
Principle of the Assay
Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and its receptor.[2][5][6] In this competitive binding assay, a fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) competes with varying concentrations of the unlabeled test compound (UCM-608) for binding to the MT1 and MT2 receptors present in cell membrane preparations. By measuring the amount of radioligand displaced by UCM-608, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the compound's binding affinity.[7]
Quantitative Data Summary
The binding affinity of UCM-608 and the dissociation constant of the radioligand 2-[¹²⁵I]-iodomelatonin for human MT1 and MT2 receptors are summarized in the table below.
| Compound | Receptor | Parameter | Value | Reference |
| UCM-608 | MT1 | pKi | 10.7 | [1] |
| Ki (nM) | 0.02 | Calculated | ||
| UCM-608 | MT2 | pKi | 10.4 | [1] |
| Ki (nM) | 0.04 | Calculated | ||
| 2-[¹²⁵I]-iodomelatonin | MT1 | pKd | 10.64 | [2] |
| Kd (nM) | 0.023 | Calculated | ||
| 2-[¹²⁵I]-iodomelatonin | MT2 | pKd | 10.11 | [2] |
| Kd (nM) | 0.078 | Calculated |
Note on pKi/pKd to Ki/Kd Conversion: The inhibition constant (Ki) and dissociation constant (Kd) were calculated from the pKi and pKd values, respectively, using the formula: Ki or Kd (M) = 10-pKi or -pKd. The values were then converted from Molar to nanomolar (nM).
Experimental Protocol
This protocol is designed for a competitive radioligand binding assay using membranes from cells expressing human MT1 or MT2 receptors.
Materials and Reagents
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin (Specific Activity: ~2200 Ci/mmol).
-
Test Compound: UCM-608.
-
Non-specific Binding Control: Melatonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethylenimine (PEI).[7]
-
96-well plates.
-
Protein Assay Kit (e.g., BCA assay).
Equipment
-
Microplate shaker.
-
Incubator set to 25-37°C (optimization may be required).[6][8]
-
Cell harvester for rapid filtration.
-
Liquid scintillation counter or gamma counter.
-
Centrifuge.
Procedure
1. Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
2. Assay Setup:
-
Prepare serial dilutions of UCM-608 in assay buffer. A typical concentration range would span from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer + 2-[¹²⁵I]-iodomelatonin + membrane preparation.
-
Non-specific Binding (NSB): Assay buffer + 2-[¹²⁵I]-iodomelatonin + 10 µM Melatonin + membrane preparation.
-
Competitive Binding: Assay buffer + 2-[¹²⁵I]-iodomelatonin + varying concentrations of UCM-608 + membrane preparation.
-
3. Incubation:
-
Add the membrane preparation (typically 10-20 µg of protein per well) to each well.[8]
-
Add the 2-[¹²⁵I]-iodomelatonin to a final concentration approximately equal to its Kd (e.g., 30-100 pM).[4][6]
-
Add the different concentrations of UCM-608 or the non-specific binding control (melatonin).
-
The final assay volume is typically 250 µL.[7]
-
Incubate the plate with gentle agitation for 60-120 minutes at the optimized temperature (e.g., 25°C).[4][8]
4. Filtration:
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
5. Measurement of Radioactivity:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter or gamma counter.
6. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of 2-[¹²⁵I]-iodomelatonin as a function of the log concentration of UCM-608.
-
Determine the IC50 value of UCM-608 from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Competitive Binding Principle
Caption: Principle of competitive radioligand binding.
Experimental Workflow
Caption: Workflow of the radioligand binding assay.
References
- 1. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ora.uniurb.it [ora.uniurb.it]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UCM-608 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
UCM-608, also known as 2-Phenylmelatonin, is a high-affinity, potent agonist for melatonin (B1676174) receptors MT1 and MT2. Its high potency suggests its potential utility in various research applications, particularly in animal models where the modulation of melatonergic pathways is under investigation. These application notes provide a comprehensive overview of UCM-608 and protocols for its administration in animal models, based on available data for the compound and structurally or functionally related melatonin agonists.
Physicochemical Properties and In Vitro Activity of UCM-608
A summary of the key in vitro parameters for UCM-608 is presented in Table 1. This data highlights the compound's high affinity and potency for both MT1 and MT2 receptors.
Table 1: In Vitro Activity of UCM-608 (2-Phenylmelatonin)
| Parameter | Receptor | Value | Species | Reference |
| pKi | MT1 | 10.7 | Human | [1] |
| pKi | MT2 | 10.4 | Human | [1] |
| EC50 (G protein activation) | MT1 | 65 pM | Human | [2] |
| EC50 (G protein activation) | MT2 | 58 pM | Human | [2] |
Melatonin Receptor Signaling Pathways
UCM-608 exerts its biological effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways modulated by these receptors are summarized in the diagram below.
References
Unraveling the Neuroprotective Potential of Novel Compounds: Application Notes and Protocols
Introduction
The quest for effective therapeutic agents for neurodegenerative diseases is a paramount challenge in modern medicine. Researchers are actively exploring a diverse range of compounds for their potential to protect neuronal cells from damage and promote survival. This document provides a framework for detailed application notes and protocols for investigating the optimal concentration of novel neuroprotective compounds in neuronal cell cultures. While a specific compound, "UCM 608," was initially queried, an extensive search of scientific literature did not yield a compound with this designation. The following sections, therefore, present a generalized yet comprehensive guide that can be adapted for any novel compound of interest in neuroprotection research.
Section 1: Determining Optimal Concentration of a Novel Neuroprotective Compound
The primary step in evaluating a new compound is to determine its optimal concentration range – one that confers neuroprotection without inducing cytotoxicity. This is typically achieved through a series of cell viability and toxicity assays.
Table 1: Exemplar Data on Compound X Concentration and Neuronal Viability
| Compound X Concentration | Cell Viability (% of Control) | LDH Release (% of Max) | Caspase-3 Activity (Fold Change) |
| 0 µM (Control) | 100 ± 5 | 5 ± 2 | 1.0 ± 0.1 |
| 0.1 µM | 110 ± 6 | 4 ± 1 | 0.9 ± 0.1 |
| 1 µM | 125 ± 8 | 3 ± 1 | 0.7 ± 0.2 |
| 10 µM | 95 ± 7 | 15 ± 3 | 1.2 ± 0.3 |
| 100 µM | 50 ± 10 | 60 ± 8 | 3.5 ± 0.5 |
Experimental Protocol: Cell Viability and Cytotoxicity Assays
This protocol outlines the essential steps for assessing the impact of a novel compound on neuronal cell health.
1. Cell Culture:
- Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, PC12) are cultured in appropriate media and conditions.
- Cells are seeded in 96-well plates at a density of 1 x 104 cells/well and allowed to adhere and differentiate for 24-48 hours.
2. Compound Treatment:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- A serial dilution of the compound is prepared in the cell culture medium to achieve the desired final concentrations.
- The old medium is removed from the cells, and the medium containing the test compound is added. A vehicle control (medium with solvent) is also included.
- Cells are incubated for a predetermined duration (e.g., 24, 48, or 72 hours).
3. Neuronal Insult (for neuroprotection assays):
- To assess neuroprotective effects, a neurotoxic insult (e.g., glutamate, hydrogen peroxide, or amyloid-beta oligomers) is introduced to the cells either concurrently with or after the compound treatment.
4. Viability and Toxicity Assessment:
- MTT Assay (Cell Viability): Measures the metabolic activity of viable cells.
- Add MTT reagent to each well and incubate for 2-4 hours.
- Solubilize the formazan (B1609692) crystals with a solubilization buffer.
- Measure the absorbance at 570 nm using a microplate reader.
- LDH Assay (Cytotoxicity): Measures the release of lactate (B86563) dehydrogenase from damaged cells.
- Collect the cell culture supernatant.
- Perform the LDH assay according to the manufacturer's instructions.
- Measure the absorbance at 490 nm.
- Caspase-3 Assay (Apoptosis): Measures the activity of a key executioner caspase in apoptosis.
- Lyse the cells and perform the assay using a fluorometric or colorimetric substrate for caspase-3.
Workflow for Determining Optimal Concentration
Troubleshooting & Optimization
UCM 608 solubility issues and solutions
Welcome to the technical support center for UCM 608. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as 2-Phenylmelatonin, is a high-affinity agonist for melatonin (B1676174) receptors MT1 and MT2.[1][2] It is a chemical compound used in research to study the roles of these receptors in various physiological processes.
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][3] this compound is soluble in DMSO up to 50 mg/mL.[1][3] For best results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1][3]
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you encounter difficulty dissolving this compound, gentle warming and/or sonication can be used to aid dissolution.[1] Ensure you are using a sufficient volume of DMSO for the mass of the compound and that the DMSO is of high purity and not hydrated.
Q4: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for in vitro experiments. How can I prevent this?
A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds like this compound. To mitigate this, it is crucial to ensure the final concentration of DMSO in your aqueous buffer is as low as possible while maintaining solubility. If precipitation persists, consider reducing the final concentration of this compound in your experiment.
Q5: How should I prepare this compound for in vivo animal studies?
A5: Direct injection of a DMSO stock solution is not recommended for in vivo studies. It is necessary to prepare a formulation using co-solvents to ensure the compound remains in solution upon administration. Several protocols using vehicles such as PEG300, Tween-80, SBE-β-CD, and corn oil are available. Please refer to the detailed experimental protocols in the section below.
Quantitative Solubility Data
The following table summarizes the known solubility parameters for this compound.
| Solvent/Vehicle | Maximum Concentration | Molar Concentration | Notes |
| DMSO | 50 mg/mL | 162.14 mM | Ultrasonic assistance may be needed. Use newly opened DMSO.[1][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1 mg/mL | ≥ 3.24 mM | For in vivo use. Results in a clear solution.[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL | ≥ 3.24 mM | For in vivo use. Results in a clear solution.[1] |
| 10% DMSO / 90% Corn Oil | ≥ 1 mg/mL | ≥ 3.24 mM | For in vivo use. Results in a clear solution.[1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for subsequent dilution.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Methodology:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a 50 mg/mL concentration (e.g., add 1 mL of DMSO to 50 mg of this compound).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (SBE-β-CD Method)
Objective: To prepare a clear, injectable solution of this compound for animal dosing.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline
-
Sterile tubes
Methodology:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO as a starting material.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
To the SBE-β-CD solution, add 100 µL of the 10 mg/mL this compound DMSO stock solution. This creates a final solution with a this compound concentration of 1 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
Mix the solution thoroughly until it is clear.
-
This formulation should be prepared fresh for immediate use.[1]
Visual Guides & Diagrams
Caption: Mechanism of action for this compound as a melatonin receptor agonist.
Caption: Workflow for preparing a this compound stock solution in DMSO.
References
Technical Support Center: Preventing UCM 608 Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of UCM 608 precipitation in aqueous buffers. Ensuring your compound remains in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound precipitation in aqueous buffers?
A1: Like many small molecule inhibitors, this compound is a hydrophobic compound with low intrinsic solubility in water. Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer.[1][2] The rapid change in solvent polarity reduces the compound's solubility, causing it to fall out of solution.[3]
Q2: What are the visible signs of this compound precipitation?
A2: Precipitation can manifest as cloudiness, haziness, the formation of a visible film, or the appearance of solid particles or crystals in your solution.[2] For a more quantitative assessment, an increase in absorbance at 600 nm can indicate precipitation.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[2][4] It's crucial to use an anhydrous grade, as moisture can negatively impact the compound's stability and solubility.[2]
Q4: How does the pH of the aqueous buffer affect this compound solubility?
A4: The solubility of ionizable compounds is often pH-dependent.[4][5] If this compound has acidic or basic functional groups, its charge state and, consequently, its solubility will change with the buffer's pH.[4][6] For weakly basic compounds, solubility is generally higher in acidic conditions, while weakly acidic compounds are more soluble in alkaline conditions.[2][5]
Q5: How should I store my this compound stock solution?
A5: To maintain stability, this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[2]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
If you observe immediate cloudiness or precipitate formation when adding your this compound stock to the aqueous buffer, consider the following causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final working concentration of this compound. It's essential to first determine its maximum soluble concentration in your specific buffer system.[1] |
| Rapid Dilution / "Solvent Shock" | Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes a rapid solvent exchange, leading to precipitation.[1] | Perform a stepwise or serial dilution. First, create an intermediate dilution of the DMSO stock in DMSO. Then, add this intermediate stock dropwise to the pre-warmed aqueous buffer while vortexing or stirring.[1][2][7] |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, can be lower at colder temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffer for your dilutions.[1][2][7] |
| Incorrect Order of Addition | Adding the aqueous buffer to the concentrated organic stock can cause localized high concentrations and immediate precipitation. | Always add the smaller volume of the organic stock solution to the larger volume of the vigorously stirring aqueous buffer.[3] |
Issue 2: Precipitation Occurs Over Time
If your this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation, the following factors may be at play.
| Potential Cause | Explanation | Recommended Solution |
| Supersaturated Solution | The initial clear solution may be in a thermodynamically unstable, supersaturated state, leading to eventual precipitation.[3] | Lower the final concentration of this compound to ensure it is below its equilibrium solubility limit. |
| Temperature Fluctuations | Repeatedly moving samples between different temperatures (e.g., incubator to benchtop) can affect the compound's solubility.[1][7] | Minimize the time that your experimental vessels are outside of a temperature-controlled environment, such as an incubator.[1] |
| Interaction with Buffer Components | This compound may interact with salts or other components in the buffer over time, leading to the formation of less soluble complexes.[4][8] | If you suspect an interaction, try using a different buffer system (e.g., switching from a phosphate-based to a Tris-based buffer).[4] |
| Evaporation | In long-term experiments, evaporation of the solvent can increase the concentration of this compound, potentially exceeding its solubility limit.[1] | Ensure proper humidification in your incubator and use sealed plates or plates with low-evaporation lids for long-term studies.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes a method for preparing working solutions of this compound while minimizing the risk of precipitation.
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Desired aqueous buffer (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath or brief sonication can also be used.[2]
-
Visually inspect the solution to confirm it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[2]
-
-
Prepare an Intermediate Dilution (if necessary):
-
Thaw a single aliquot of the concentrated stock solution at room temperature.
-
To minimize the final DMSO concentration, it's often beneficial to first prepare an intermediate dilution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Ensure your aqueous buffer is pre-warmed to 37°C.[1]
-
While gently vortexing or stirring the pre-warmed buffer, add the required volume of the this compound stock solution dropwise.[3][7] This gradual addition helps to avoid localized high concentrations.[7]
-
Continue vortexing for an additional 30-60 seconds to ensure the solution is thoroughly mixed.[3]
-
Visually inspect the final solution for any signs of precipitation. If it is not clear, the solubility limit may have been exceeded.[3]
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific aqueous buffer over a defined period.
Materials:
-
This compound stock solution in DMSO
-
Your specific aqueous buffer, pre-warmed to 37°C
-
A 96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a 2-fold serial dilution of your this compound stock solution in 100% DMSO.
-
-
Add to Aqueous Buffer:
-
In the 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed aqueous buffer. For example, add 2 µL of each DMSO dilution to 198 µL of buffer.
-
Include a control well with buffer and DMSO only.
-
-
Incubate and Observe:
-
Incubate the plate under your experimental conditions (e.g., 37°C).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[1]
-
For a quantitative measurement, read the absorbance of the plate at 600 nm at each time point. An increase in absorbance indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear and shows no significant increase in absorbance over time is the maximum working soluble concentration under those conditions.[1]
-
Visual Guides
Caption: A logical diagram illustrating the common causes of this compound precipitation and their corresponding solutions.
Caption: A step-by-step workflow for the proper preparation of this compound working solutions to prevent precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UCM 608 Dose-Response Assays
Disclaimer: Information regarding a specific molecule designated "UCM 608" is not publicly available. The following troubleshooting guide is based on best practices for optimizing dose-response assays for small molecule inhibitors in general and uses "this compound" as a placeholder.
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize dose-response curve assays for small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to consider when establishing a this compound dose-response assay?
A1: Before generating a full dose-response curve, it is crucial to establish optimal assay conditions. This includes:
-
Choosing the right cell type: Ensure the target of this compound is expressed at measurable levels in your chosen cell line.[1] Primary cells can sometimes be more biologically relevant than immortalized cell lines.[1][2]
-
Optimizing cell seeding density: The number of cells per well should be high enough for a detectable signal but low enough to avoid over-confluence, which can affect cell health and response.[1]
-
Determining the optimal incubation time: The effect of an inhibitor can be time-dependent. Test various incubation times with a fixed concentration of this compound to find the point of maximal and stable response.
-
Selecting appropriate controls: Always include positive and negative controls. A known inhibitor of your target can serve as a positive control, while a vehicle control (e.g., DMSO) is essential as a negative control.
Q2: How should I prepare my this compound stock solutions and dilutions?
A2: Proper handling of the compound is critical for reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Serial Dilutions: Perform serial dilutions to create a range of concentrations. It is recommended to use a log or semi-log dilution series to cover a broad concentration range and adequately define the top and bottom plateaus of the curve.[3] Be mindful that serial dilutions can accumulate errors.[4]
Q3: What are the key parameters of a dose-response curve and what do they signify?
A3: The sigmoidal dose-response curve is typically characterized by the following parameters derived from a four-parameter logistic (4PL) model:[3][5]
-
Top Plateau: The maximal response observed in the absence of the inhibitor.
-
Bottom Plateau: The minimal response observed at saturating concentrations of the inhibitor.
-
IC50/EC50: The concentration of an inhibitor that elicits a response halfway between the bottom and top plateaus.[3] It is a measure of the compound's potency.
-
Hill Slope (or Slope Factor): Describes the steepness of the curve.[3] A Hill slope of 1.0 is standard, while values greater than 1.0 indicate a steeper response (cooperativity), and values less than 1.0 indicate a shallower response.[3]
Troubleshooting Guide
This section addresses common problems encountered during this compound dose-response experiments.
| Problem | Potential Causes | Recommended Solutions |
| High Variability Between Replicates | - Inconsistent cell plating- Pipetting errors- Edge effects in the microplate- Incomplete reagent mixing | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.- Thoroughly mix all reagents and compound dilutions before adding them to the wells.[6] |
| Inconsistent IC50 Values Between Experiments | - Variation in cell health or passage number- Differences in incubation time- Batch-to-batch variability of reagents or this compound- Inconsistent enzyme/substrate concentrations (for biochemical assays) | - Use cells within a consistent range of passage numbers and ensure they are in the logarithmic growth phase.[6]- Strictly adhere to the optimized incubation time for all experiments.- Use the same batch of reagents and compound whenever possible. If a new batch is used, re-validate the assay.- Maintain consistent concentrations of all critical reagents as defined in the protocol.[6] |
| Incomplete or Partial Dose-Response Curve | - this compound concentration range is too narrow- Solubility issues at high concentrations- High turnover rate of the target protein- Off-target effects | - Broaden the range of this compound concentrations to ensure the top and bottom plateaus are reached.- Check the solubility of this compound in your assay medium. Consider using a different solvent or formulation if necessary.- For targets with high turnover, a covalent inhibitor might show a plateau below full inhibition as new protein is synthesized.[6]- Investigate potential off-target effects that might interfere with the expected response. |
| Shallow or Steep Curve (Unusual Hill Slope) | - The mechanism of inhibition is complex- Positive or negative cooperativity in binding- Presence of competing substances | - A shallow slope (Hill slope < 1.0) might indicate negative cooperativity or multiple binding sites with different affinities.- A steep slope (Hill slope > 1.0) could suggest positive cooperativity.- Ensure the purity of your reagents and consider if any components in the assay medium could be competing with this compound. |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay
This protocol provides a framework for determining the IC50 value of this compound in a cell-based assay using a 96-well plate format.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Assay-specific detection reagent (e.g., CellTiter-Glo® for viability)
-
96-well clear-bottom black plates (for fluorescence/luminescence)[2]
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are healthy and have high viability.[1]
-
Dilute the cell suspension to the predetermined optimal seeding density in complete culture medium.
-
Seed the cells into the wells of a 96-well plate (e.g., 100 µL per well).
-
Incubate the plate for 24 hours (or an optimized duration) at 37°C and 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution series of this compound from the stock solution in the assay medium. A common approach is a 10-point, 3-fold dilution series.
-
Also, prepare wells for vehicle control (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the predetermined optimal time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate as required for the signal to develop.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the "no cells" blank wells from all other measurements.
-
Normalize the data by setting the average signal from the vehicle control wells as 100% and the signal from a positive control (or the highest inhibitor concentration) as 0%.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[3]
-
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for a dose-response assay.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
References
- 1. biocompare.com [biocompare.com]
- 2. selectscience.net [selectscience.net]
- 3. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparing statistical methods for quantifying drug sensitivity based on in vitro dose-response assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Experimental Inconsistencies
Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro and in-vivo experiments. The following guides and frequently asked questions (FAQs) provide solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for inconsistent experimental results with bioactive small molecules?
A1: The most frequent causes of inconsistent results are related to compound stability and solubility. Many organic small molecules are susceptible to degradation over time, especially when exposed to light, repeated freeze-thaw cycles, or improper storage conditions. Poor solubility can lead to inaccurate concentrations in your experimental setup, resulting in lower-than-expected efficacy or variability between replicates. It is crucial to ensure your compound is fully dissolved and stable in the chosen solvent and experimental medium.
Q2: How can I verify the concentration and purity of my compound stock solution?
A2: The concentration and purity of your stock solution should be independently verified. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of a compound. To verify the concentration, you can use techniques like quantitative Nuclear Magnetic Resonance (qNMR) or create a standard curve with a known concentration of the compound using UV-Vis spectroscopy or a specific fluorescence assay if the compound has suitable properties.
Q3: My compound shows high efficacy in biochemical assays but low activity in cell-based assays. What could be the issue?
A3: This discrepancy often points to issues with cell permeability or efflux. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. Consider performing a cell uptake assay to determine the intracellular concentration of your compound. Additionally, the compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. You can investigate this by co-incubating your compound with known efflux pump inhibitors.
Troubleshooting Guide: Inconsistent Cellular Assay Results
This guide provides a systematic approach to troubleshooting inconsistent results in cell-based experiments.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the source of variability in your cell-based assays.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Quantitative Data Summary
When troubleshooting, it is helpful to quantify the variability. The following table provides an example of how to summarize your data to identify patterns.
| Experiment Date | Operator | Compound Batch | Cell Passage | Mean IC50 (µM) | Standard Deviation |
| 2025-11-10 | A | 1 | 5 | 2.5 | 0.3 |
| 2025-11-12 | A | 1 | 8 | 5.1 | 1.2 |
| 2025-11-15 | B | 1 | 5 | 2.8 | 0.4 |
| 2025-11-17 | A | 2 | 5 | 2.6 | 0.3 |
In this example, the increased IC50 and standard deviation on 2025-11-12 with a higher cell passage number suggest that cell age may be a significant factor in the observed inconsistency.
Experimental Protocols
To ensure reproducibility, it is essential to follow standardized protocols. Below are example methodologies for key experiments.
Protocol 1: Preparation and Quality Control of Compound Stock Solution
-
Preparation:
-
Accurately weigh 5 mg of the compound using an analytical balance.
-
Dissolve the compound in 1 mL of anhydrous DMSO to create a 5 mg/mL stock solution.
-
Vortex thoroughly for 2 minutes and visually inspect to ensure complete dissolution.
-
Aliquot into small-volume, light-protective tubes to minimize freeze-thaw cycles.
-
Store at -80°C.
-
-
Quality Control (HPLC):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Analysis: Integrate the peak area to determine the purity of the compound.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of the compound in the growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Incubate overnight at 37°C in a humidified chamber.
-
Read the absorbance at 570 nm using a plate reader.
-
Signaling Pathway Visualization
Understanding the theoretical mechanism of action is crucial for interpreting experimental results. If a compound is known to inhibit a specific kinase in a signaling pathway, any inconsistencies in downstream protein phosphorylation could point to off-target effects or issues with the experimental setup.
The diagram below illustrates a hypothetical signaling pathway that could be affected by an experimental compound.
Caption: Example of a signaling pathway inhibited by an experimental compound.
UCM 608 stability in different solvents
Technical Support Center: UCM-608
Disclaimer: The compound "UCM 608" is not found in publicly available scientific literature. This technical support guide has been created for a representative fictional compound, herein referred to as UCM-608, a novel small molecule kinase inhibitor. The data and protocols are provided as a template and should be adapted to your specific experimental findings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of UCM-608?
A1: For long-term storage, it is recommended to prepare stock solutions of UCM-608 in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my UCM-608 DMSO stock solution into an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The final concentration of UCM-608 in your aqueous buffer may be above its solubility limit. Try performing serial dilutions to a lower final concentration.
-
Increase the Percentage of Co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can improve solubility. However, always check for solvent effects on your specific assay.
-
Use a Surfactant: A non-ionic surfactant, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Sonication: Gentle sonication of the solution in a water bath can help to redissolve small amounts of precipitate.
Q3: How stable is UCM-608 in aqueous solution at physiological pH?
A3: The stability of UCM-608 in aqueous solutions is pH-dependent. As a general guideline, many small molecules are susceptible to hydrolysis under acidic or alkaline conditions.[1] It is recommended to prepare fresh aqueous solutions for each experiment and to avoid prolonged storage. For critical experiments, a stability study using HPLC or LC-MS to monitor the degradation of UCM-608 over time at your specific experimental conditions (temperature, pH) is advised.[1]
Q4: Can I dissolve UCM-608 directly in ethanol (B145695) or methanol?
A4: UCM-608 exhibits moderate solubility in alcohols like ethanol and methanol. While these can be used for some applications, DMSO is generally preferred for creating high-concentration stock solutions due to its higher solvating power for many organic molecules. For applications where DMSO is not suitable, ethanol can be an alternative, but you may be limited to lower stock concentrations.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to the stability and solubility of UCM-608.
Diagram: UCM-608 Solubility Troubleshooting Workflow
Caption: A flowchart to diagnose and solve UCM-608 precipitation issues.
Quantitative Data
Table 1: Solubility of UCM-608 in Common Solvents
The following table provides experimentally determined solubility data for UCM-608 at 25°C. This data should be used as a guideline, and it is recommended to confirm solubility under your specific experimental conditions.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Observations |
| DMSO | > 100 | > 250 | Forms a clear, stable solution. |
| DMF | > 80 | > 200 | Forms a clear, stable solution. |
| Ethanol | ~15 | ~37.5 | Soluble, but may require warming. |
| Methanol | ~10 | ~25 | Soluble, but less so than ethanol. |
| Acetonitrile | ~5 | ~12.5 | Limited solubility. |
| Water | < 0.01 | < 0.025 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | < 0.025 | Practically insoluble. |
Experimental Protocols
Protocol 1: Determination of UCM-608 Solubility
This protocol outlines a method for determining the solubility of UCM-608 in a chosen solvent using the shake-flask method.
Materials:
-
UCM-608 (solid)
-
Solvent of interest
-
Vortex mixer
-
Thermostatically controlled shaker/incubator (e.g., at 25°C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of solid UCM-608 to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker/incubator at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantification: Determine the concentration of UCM-608 in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of UCM-608 in that solvent at the specified temperature.
Protocol 2: Assessment of UCM-608 Stability in Solution
This protocol provides a framework for evaluating the stability of UCM-608 in a specific solution over time using HPLC.
Materials:
-
UCM-608 stock solution
-
Solvent/buffer for the stability study
-
HPLC system with a suitable column (e.g., C18)
-
Constant temperature incubator
Procedure:
-
Sample Preparation: Prepare a solution of UCM-608 in the solvent/buffer of interest at a known concentration (e.g., 10 µM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the solution by HPLC to determine the initial peak area of UCM-608. This serves as the baseline.
-
Incubation: Store the remaining solution under the desired conditions (e.g., 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and if necessary, quench any reaction (e.g., by adding an equal volume of cold acetonitrile).
-
HPLC Analysis: Analyze each time-point sample by HPLC under the same conditions as the T=0 sample.
-
Data Analysis:
-
Monitor the peak area of the parent UCM-608 compound at each time point. A decrease in peak area suggests degradation.
-
Look for the appearance of new peaks, which would correspond to degradation products.
-
Calculate the percentage of UCM-608 remaining at each time point relative to T=0.
-
Signaling Pathway
Diagram: Hypothetical Signaling Pathway for Kinase X
Caption: UCM-608 acts as an inhibitor of Kinase X, blocking downstream signaling.
References
minimizing off-target effects of UCM 608 in experiments
Disclaimer: The following technical support guide for UCM 608 is based on the assumption that this compound is a novel, hypothetical small molecule inhibitor of the E2/E3 hybrid ubiquitin-conjugating enzyme UBE2O. The principles and protocols described are general best practices for working with new chemical inhibitors and are intended to guide researchers in developing robust experimental plans.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended biological target?
A1: this compound is a novel experimental small molecule inhibitor designed to target UBE2O, an E2/E3 hybrid ubiquitin-conjugating enzyme. UBE2O has been implicated in various cellular processes, including protein degradation and signaling pathways that are often dysregulated in diseases such as cancer.[1][2] It plays a role in several key signaling pathways, including the AMPKα2-mTOR-HIF1α axis, and pathways involving SMAD6, TRAF6, and BAP1.[1][3]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target (UBE2O).[4] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Inhibition of other essential proteins can cause cell stress or death, which may be unrelated to the inhibition of UBE2O.[4]
-
Poor clinical translation: Promising results in the lab may not be reproducible in more complex biological systems if the effects are not truly due to the inhibition of the intended target.[4]
Q3: What are the initial signs that this compound might be causing off-target effects in my experiment?
A3: Several indicators may suggest that the observed phenotype is due to off-target effects of this compound:
-
Discrepancy with genetic validation: The phenotype observed with this compound is different from or absent when UBE2O is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or siRNA.[5]
-
Inconsistency with other inhibitors: A structurally different inhibitor of UBE2O produces a different phenotype.[5]
-
Effects at high concentrations: The observed effect only occurs at high concentrations of this compound, where the likelihood of off-target binding increases.
-
Unusual or widespread cellular changes: The inhibitor causes broad, unexpected changes in cellular morphology, viability, or signaling pathways that are not known to be directly regulated by UBE2O.
Troubleshooting Guide: Minimizing Off-Target Effects of this compound
This guide provides a systematic approach to identifying and minimizing off-target effects when using this compound.
Issue 1: Observed phenotype is inconsistent with known UBE2O function.
Possible Cause: The observed effect may be due to this compound binding to one or more off-target proteins.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting inconsistent phenotypes.
Solutions:
-
Determine the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that inhibits UBE2O activity without causing broad cellular toxicity.[5]
-
Validate with genetic approaches: Use CRISPR-Cas9 to knock out the UBE2O gene or siRNA to knock down its expression. If the phenotype disappears, it is likely on-target. If it persists, it is likely an off-target effect.[4][5]
-
Use an orthogonal inhibitor: If available, use a structurally different inhibitor of UBE2O. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to UBE2O in intact cells.[4]
Issue 2: High levels of cellular toxicity are observed.
Possible Cause: this compound may be inhibiting essential cellular proteins, leading to toxicity.
Solutions:
-
Perform a cell viability assay: Use assays like MTT or trypan blue exclusion to determine the concentration at which this compound becomes toxic to your cells. Always work at concentrations well below the toxic threshold.
-
Rescue experiment: If UBE2O knockout is not lethal, you can perform a rescue experiment. Treat UBE2O knockout cells with this compound. If the toxicity is still observed, it is an off-target effect.
-
Proteome-wide profiling: Advanced techniques like chemical proteomics can be used to identify the full spectrum of proteins that this compound binds to within the cell, potentially revealing the off-target(s) responsible for the toxicity.
Quantitative Data Summary
Since this compound is a hypothetical compound, no experimental data exists. The following table illustrates how you would present such data for a real inhibitor to assess its selectivity.
Table 1: Selectivity Profile of a Hypothetical UBE2O Inhibitor
| Target | IC50 (nM) | Target Class | Notes |
| UBE2O | 50 | Ubiquitin-Conjugating Enzyme | On-Target |
| Kinase X | >10,000 | Kinase | No significant inhibition |
| Protease Y | 8,000 | Protease | Weak off-target activity |
| GPCR Z | >10,000 | GPCR | No significant inhibition |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
Objective: To determine the cytotoxic concentration of this compound.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.[5]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Cell Treatment: Treat the cells with the serially diluted this compound. Include a vehicle control (DMSO only). Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance or fluorescence using a plate reader. Plot cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 (concentration that causes 50% cytotoxicity).
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the observed phenotype is dependent on the presence of UBE2O.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting a constitutive exon of the UBE2O gene into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 plasmid into your cell line.[5]
-
Selection and Clonal Isolation: If the plasmid contains a selection marker, select for transfected cells. Isolate single-cell clones by limiting dilution.[5]
-
Verification of Knockout: Expand the clones and verify the knockout of UBE2O by Western blot and Sanger sequencing of the targeted genomic locus.
-
Phenotypic Assay: Treat the UBE2O knockout cells and wild-type control cells with this compound and perform your primary phenotypic assay.
Signaling Pathways and Visualization
UBE2O is known to regulate several signaling pathways. Understanding these can help in designing experiments to probe on-target vs. off-target effects.
Caption: Key signaling pathways regulated by UBE2O.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of UCM-608
Welcome to the technical support center for UCM-608. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of the high-affinity melatonin (B1676174) receptor agonist, UCM-608.
Disclaimer: UCM-608 is a research compound. The information provided here is for experimental guidance only and is based on general principles of drug delivery for poorly soluble compounds and data available for melatonin and its analogs. Specific experimental conditions for UCM-608 should be optimized by the end-user.
Frequently Asked Questions (FAQs)
Q1: What is UCM-608 and what is its likely challenge in in vivo studies?
UCM-608 is a potent agonist for the melatonin receptors MT1 and MT2. Based on the characteristics of melatonin and many of its analogs, UCM-608 is anticipated to have low aqueous solubility. This poor solubility is a primary factor that can lead to low and variable oral bioavailability, posing a significant challenge for achieving consistent and effective concentrations in vivo.
Q2: What is the Biopharmaceutics Classification System (BCS) and why is it important for UCM-608?
The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. While the specific BCS class for UCM-608 has not been reported, melatonin is considered a BCS Class II compound (low solubility, high permeability). It is highly probable that UCM-608 also falls into this category. For BCS Class II compounds, the rate-limiting step for oral absorption is drug dissolution. Therefore, strategies to enhance bioavailability should focus on improving the solubility and dissolution rate of UCM-608.
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like UCM-608?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization, nanonization).[2]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level.
-
Lipid-Based Formulations: Dissolving or suspending the drug in lipidic excipients.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with UCM-608 and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of UCM-608 in the gastrointestinal tract. | 1. Improve Formulation: Switch from a simple suspension to a bioavailability-enhancing formulation such as a solid dispersion or a lipid-based system (see Experimental Protocols).2. Control Food Effects: Administer the compound to fasted animals to reduce variability from food-drug interactions. |
| Low or undetectable plasma concentrations after oral administration. | 1. Insufficient oral absorption due to poor solubility.2. Extensive first-pass metabolism in the liver (a known issue for melatonin). | 1. Increase Solubility/Dissolution: Employ formulation strategies like nanonization or self-emulsifying drug delivery systems (SEDDS).2. Co-administration with CYP450 Inhibitors (for mechanistic studies only): To assess the contribution of first-pass metabolism, co-administer with a known inhibitor of relevant cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4). Note: This is for research purposes to understand metabolic pathways and not a therapeutic strategy. |
| Precipitation of the compound in aqueous vehicles for dosing. | Low aqueous solubility of UCM-608. | 1. Use Co-solvents: Prepare dosing solutions using a co-solvent system (e.g., a mixture of water, ethanol, and polyethylene (B3416737) glycol). The final concentration of the organic solvent should be carefully controlled to avoid toxicity.2. Prepare a Nanosuspension: Utilize wet milling or high-pressure homogenization to create a stable nanosuspension. |
| Inconsistent results in cellular or tissue-based assays. | Poor solubility of UCM-608 in aqueous assay buffers leading to precipitation. | 1. Use a Solubilizing Agent: Dissolve UCM-608 in a small amount of DMSO before diluting it in the final assay buffer. Ensure the final DMSO concentration is non-toxic to the cells/tissue.2. Complex with Cyclodextrins: Prepare a stock solution of UCM-608 complexed with a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility. |
Experimental Protocols
Here are detailed methodologies for key experiments to improve and assess the bioavailability of UCM-608.
Protocol 1: Preparation of a UCM-608 Solid Dispersion by Solvent Evaporation
Objective: To enhance the dissolution rate of UCM-608 by dispersing it in a hydrophilic polymer matrix.
Materials:
-
UCM-608
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (B129727) (or other suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Accurately weigh UCM-608 and PVP K30 in a 1:4 ratio (drug to polymer).
-
Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a dry film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried film from the flask.
-
Pulverize the resulting solid dispersion using a mortar and pestle.
-
Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of UCM-608 after oral administration of a formulated and unformulated compound.
Materials:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
-
UCM-608 formulation (e.g., solid dispersion from Protocol 1)
-
Unformulated UCM-608 (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Analytical method for UCM-608 quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast the animals overnight (with free access to water) before dosing.
-
Divide the animals into two groups: Group A (unformulated UCM-608) and Group B (formulated UCM-608).
-
Administer a single oral dose of UCM-608 (e.g., 10 mg/kg) to each animal via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Immediately transfer the blood samples into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Quantify the concentration of UCM-608 in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Data Presentation
The following tables provide a template for summarizing quantitative data from your experiments.
Table 1: Physicochemical Properties of UCM-608 (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 308.37 g/mol | N/A |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Shake-flask method |
| Permeability (Papp) | High (>1 x 10⁻⁶ cm/s) | Caco-2 cell monolayer assay |
| LogP | 3.5 | Calculated |
Table 2: Pharmacokinetic Parameters of UCM-608 in Rats (Hypothetical Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 100 |
| Solid Dispersion | 10 | 250 ± 60 | 1.0 ± 0.3 | 1250 ± 300 | 500 |
| Nanosuspension | 10 | 350 ± 75 | 0.5 ± 0.2 | 1750 ± 400 | 700 |
Signaling Pathways and Experimental Workflows
Melatonin Receptor Signaling Pathway
UCM-608, as a melatonin receptor agonist, is expected to activate the following signaling cascade upon binding to MT1 and MT2 receptors. These G protein-coupled receptors primarily couple to inhibitory G proteins (Gαi/o).
Caption: Simplified signaling pathway of UCM-608 via MT1/MT2 receptors.
Experimental Workflow for Improving Bioavailability
The following diagram outlines a logical workflow for selecting and evaluating a suitable formulation to enhance the in vivo bioavailability of UCM-608.
Caption: Workflow for formulation development and in vivo testing of UCM-608.
References
dealing with UCM 608 cytotoxicity in cell lines
Disclaimer: Initial searches for "UCM-608" did not yield specific information regarding a cytotoxic compound. The following is a template designed to assist researchers, scientists, and drug development professionals in dealing with cytotoxicity-related issues for a generic investigational compound, referred to as "Compound X." This guide should be adapted with specific data for your compound of interest.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with Compound X.
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assays between replicates. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Contamination (bacterial or mycoplasma). | Regularly test cell cultures for contamination. Practice sterile techniques. | |
| Unexpectedly high cell death in control groups. | Solvent (e.g., DMSO) toxicity. | Perform a solvent toxicity titration to determine the maximum non-toxic concentration. Keep the final solvent concentration consistent across all wells and typically below 0.5%. |
| Poor cell health. | Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting the experiment. | |
| Compound X appears inactive (no cytotoxicity observed). | Incorrect compound concentration. | Verify calculations and dilution series. Test a broader range of concentrations. |
| Compound degradation. | Check the storage conditions and stability of Compound X in your cell culture medium. | |
| Cell line resistance. | Use a known sensitive cell line as a positive control. | |
| Precipitation of Compound X in culture medium. | Poor solubility. | Try dissolving the compound in a different solvent or using a solubilizing agent. Pre-warm the culture medium before adding the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for cytotoxicity testing with Compound X?
A1: For a novel compound, it is advisable to perform a broad-range dose-response study. A common starting point is a logarithmic dilution series, for instance, from 1 nM to 100 µM. This will help in determining the approximate IC50 value.
Q2: How can I determine if cell death induced by Compound X is due to apoptosis or necrosis?
A2: You can differentiate between apoptosis and necrosis using several methods. An Annexin V/Propidium (B1200493) Iodide (PI) assay is a common flow cytometry-based method. Annexin V stains early apoptotic cells, while PI stains late apoptotic and necrotic cells. Western blot analysis for cleaved caspase-3 can also confirm apoptosis.
Q3: Compound X is causing cell cycle arrest. How can I identify the specific phase of arrest?
A3: Cell cycle analysis can be performed using flow cytometry after staining the cells with a fluorescent DNA-binding dye like propidium iodide (PI). The DNA content histogram will show the distribution of cells in G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests arrest.
Q4: What are the appropriate positive and negative controls for experiments involving Compound X?
A4:
-
Negative Control: Cells treated with the vehicle (solvent) used to dissolve Compound X at the same final concentration.
-
Positive Control: A well-characterized cytotoxic drug that induces a known effect in your cell line (e.g., doxorubicin (B1662922) for DNA damage-induced apoptosis or paclitaxel (B517696) for G2/M arrest).
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is for determining the cytotoxic effect of Compound X on a chosen cell line.
-
Cell Seeding:
-
Harvest and count cells that are in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Compound X in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability against the log of the compound concentration to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of Compound X on cell cycle progression.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to confluence by the end of the experiment.
-
Allow cells to attach overnight.
-
Treat the cells with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Visualizations
Caption: Hypothetical signaling pathway for Compound X-induced G2/M arrest and apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Troubleshooting decision tree for cytotoxicity experiments.
adjusting UCM 608 incubation time for maximal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UCM-608. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for UCM-608 to achieve maximal effect?
The optimal incubation time for UCM-608 can vary depending on the cell type, experimental conditions, and the specific downstream signaling event being investigated. Generally, a time-course experiment is recommended to determine the ideal incubation period for your specific model system. Pre-treating cells with UCM-608 for 30 minutes to 2 hours is a common starting point for inhibiting MEK1/2 activity prior to stimulation.
Q2: How can I determine the effective concentration range for UCM-608 in my cell line?
A dose-response experiment is crucial to determine the effective concentration of UCM-608 for your specific cell line. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 50 µM) and assessing the inhibition of a downstream target, such as phosphorylated ERK (p-ERK), via Western blot.
Q3: What is the known mechanism of action for UCM-608?
UCM-608 is a highly selective inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases that are key components of the Ras-Raf-MEK-ERK signaling pathway. By inhibiting MEK1/2, UCM-608 prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling cascades involved in cell proliferation, differentiation, and survival.
Q4: What are the recommended storage conditions for UCM-608?
UCM-608 is typically supplied as a lyophilized powder. For long-term storage, it should be stored at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of p-ERK | - Suboptimal incubation time: The incubation time may be too short for UCM-608 to effectively inhibit MEK1/2. - Insufficient concentration: The concentration of UCM-608 may be too low for the specific cell line. - Compound degradation: Improper storage or multiple freeze-thaw cycles may have degraded the compound. | - Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal incubation time. - Conduct a dose-response experiment with a wider range of concentrations. - Use a fresh aliquot of UCM-608 for your experiment. |
| High background in Western blot | - Antibody non-specificity: The primary or secondary antibody may be cross-reacting with other proteins. - Insufficient washing: Inadequate washing steps can lead to high background. | - Use a different antibody or optimize the antibody concentration. - Increase the number and duration of washing steps. |
| Cell toxicity observed | - High concentration of UCM-608: The concentration used may be toxic to the cells. - Prolonged incubation time: Long exposure to the inhibitor may induce cytotoxicity. | - Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of UCM-608. - Reduce the incubation time. |
| Inconsistent results | - Variability in cell culture: Differences in cell passage number, confluency, or serum concentration can affect results. - Pipetting errors: Inaccurate pipetting can lead to inconsistent compound concentrations. | - Standardize cell culture conditions, including passage number and confluency. - Ensure accurate and consistent pipetting techniques. |
Experimental Protocols
Determining Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time of UCM-608 for the inhibition of ERK phosphorylation.
Materials:
-
UCM-608
-
Cell line of interest
-
Complete cell culture medium
-
Stimulant (e.g., growth factor)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Protein assay kit
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with the determined effective concentration of UCM-608 for different time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Following the UCM-608 incubation, stimulate the cells with a growth factor for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of p-ERK, total-ERK, and a loading control (e.g., GAPDH).
Dose-Response Experiment
This protocol is designed to identify the effective concentration range of UCM-608.
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with a range of UCM-608 concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µM) for the predetermined optimal incubation time.
-
Stimulate the cells with a growth factor.
-
Lyse the cells and perform Western blot analysis for p-ERK and total-ERK.
Visualizations
Caption: UCM-608 inhibits the MEK-ERK signaling pathway.
Caption: Workflow for optimizing UCM-608 incubation time.
Technical Support Center: Quality Control for UCM 608
This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the quality of UCM 608 purchased from suppliers. The following information will help you troubleshoot common issues and perform essential quality control checks to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is quality control important?
A1: this compound is a high-affinity melatonin (B1676174) receptor agonist, specifically targeting the MT1 and MT2 receptors. It is used in research to study the physiological roles of these receptors. The quality of the this compound you purchase is critical for the accuracy and reproducibility of your experimental results. Impurities or degradation of the compound can lead to misleading data, including altered biological activity or off-target effects.
Q2: What are the essential quality control parameters I should check for this compound?
A2: For a research-grade small molecule like this compound, you should verify its identity, purity, and concentration. Key analytical techniques for these assessments include High-Performance Liquid Chromatography (HPLC) for purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Q3: What kind of impurities might be present in my this compound sample?
A3: Impurities in synthetically produced compounds like this compound can include residual starting materials, by-products from the synthesis, residual solvents, and degradation products. The nature and amount of these impurities can vary between suppliers and even between different batches from the same supplier.
Q4: How should I properly store this compound to maintain its quality?
A4: The stability of this compound is crucial for its activity. While specific storage conditions should be obtained from the supplier, it is generally recommended to store small molecule compounds as a powder at -20°C or -80°C for long-term storage. For short-term use, stock solutions in a suitable solvent (e.g., DMSO) can be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q5: The supplier provided a Certificate of Analysis (CoA). Is that sufficient?
A5: A Certificate of Analysis from the supplier is a good starting point and provides key information on the quality of the batch you received. However, for critical experiments, it is good practice to independently verify the identity and purity of the compound, especially if you observe unexpected results.
Troubleshooting Guide
Issue 1: I am not observing the expected biological effect in my assay.
-
Question: Could the this compound be inactive?
-
Answer: It is possible that the compound has degraded or is of low purity. We recommend verifying the identity and purity of your this compound sample using techniques like LC-MS and HPLC. Compare the results with the specifications on the Certificate of Analysis. Also, ensure that the compound was stored correctly.
-
-
Question: Is it possible that my stock solution is not at the correct concentration?
-
Answer: Yes, errors in preparing stock solutions can lead to incorrect final concentrations in your assay. Ensure you are using a calibrated balance and the correct solvent. If possible, you can verify the concentration of your stock solution using UV-Vis spectroscopy if you have a known extinction coefficient.
-
Issue 2: I am observing off-target effects or cell toxicity at expectedly non-toxic concentrations.
-
Question: Could impurities in the this compound be causing these effects?
-
Answer: This is a strong possibility. Unknown impurities can have their own biological activities, leading to off-target effects or toxicity. A thorough purity analysis using HPLC or LC-MS can help identify the presence of significant impurities.
-
Issue 3: My experimental results are not reproducible between different batches of this compound.
-
Question: Why would different batches of the same compound give different results?
-
Answer: Batch-to-batch variability in purity and the impurity profile is a common issue with research chemicals. We recommend performing a quality control check on each new batch of this compound to ensure consistency. At a minimum, a purity check via HPLC should be performed.
-
Data Presentation
Table 1: Typical Quality Control Specifications for Research-Grade this compound
| Parameter | Method | Specification | Purpose |
| Identity | LC-MS | Matches the expected mass of this compound (m/z for [M+H]⁺) | Confirms the compound is this compound |
| ¹H NMR | Spectrum conforms to the structure of this compound | Provides detailed structural confirmation | |
| Purity | HPLC (UV detection) | ≥98% | Quantifies the percentage of the active compound |
| Appearance | Visual Inspection | White to off-white solid | Basic quality check |
| Solubility | Visual Inspection | Soluble in DMSO (e.g., >10 mg/mL) | Ensures the compound can be prepared for experiments |
| Residual Solvents | GC-MS | Conforms to standard limits | Checks for leftover solvents from synthesis |
Note: These are typical specifications. Always refer to the Certificate of Analysis provided by your supplier for batch-specific values.
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a this compound sample. The exact conditions may need to be optimized for your specific HPLC system and column.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in DMSO.
-
Dilute the stock solution to a final concentration of 100 µg/mL in a 50:50 mixture of acetonitrile and water.
3. HPLC Method:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B (linear gradient)
-
17-20 min: 90% B
-
20-21 min: 90% to 10% B (linear gradient)
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
4. Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Mandatory Visualization
Caption: Workflow for quality control of purchased this compound.
Caption: Simplified signaling pathway of a melatonin receptor agonist.
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of UCM 608 and Ramelteon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the melatonin (B1676174) receptor agonists UCM 608 and ramelteon (B1678794), focusing on their in vivo efficacy for promoting sleep. While direct comparative in vivo studies are not available in the current scientific literature, this document synthesizes the existing data for each compound to offer a comprehensive overview for research and drug development purposes.
Introduction
Both this compound (also known as 2-Phenylmelatonin) and ramelteon are potent agonists of the melatonin MT1 and MT2 receptors, which are key regulators of the sleep-wake cycle. Ramelteon is an approved medication for insomnia, and its efficacy has been documented in numerous preclinical and clinical studies.[1][2] this compound is a research compound known for its high affinity for melatonin receptors.[3] This guide will present the available in vivo efficacy data for ramelteon and the in vitro receptor binding data for this compound, alongside their mechanisms of action and relevant experimental protocols.
Mechanism of Action: Targeting the Suprachiasmatic Nucleus
The sleep-promoting effects of both this compound and ramelteon are mediated through their agonist activity at the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN acts as the body's primary circadian pacemaker. Activation of MT1 receptors is thought to suppress neuronal firing in the SCN, thereby reducing the wake-promoting signal. MT2 receptor activation is believed to phase-shift the circadian rhythm, helping to regulate the timing of sleep.
References
Comparative Analysis of Agomelatine and Ramelteon: A Pharmacological Guide
This guide provides a detailed comparative analysis of agomelatine (B1665654) and ramelteon (B1678794), two melatonin (B1676174) receptor agonists with distinct pharmacological profiles. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on objective data, experimental methodologies, and visual representations of signaling pathways.
Introduction
Agomelatine and ramelteon are both therapeutic agents that target melatonergic pathways, but they differ significantly in their receptor interaction profiles and, consequently, their clinical applications. Agomelatine is an antidepressant that acts as both a melatonin receptor agonist (MT1/MT2) and a serotonin (B10506) 5-HT2C receptor antagonist. Ramelteon, on the other hand, is a highly selective MT1/MT2 receptor agonist used for the treatment of insomnia. This guide will delve into the quantitative and qualitative differences between these two compounds.
Quantitative Comparison of Receptor Binding and Functional Activity
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of agomelatine and ramelteon at various receptors. Lower Ki values indicate higher binding affinity, and lower EC50 values indicate greater potency.
| Parameter | Agomelatine | Ramelteon | Reference |
| MT1 Receptor Binding Affinity (Ki, nM) | 0.1 | 0.014 | |
| MT2 Receptor Binding Affinity (Ki, nM) | 0.12 | 0.045 | |
| 5-HT2C Receptor Binding Affinity (Ki, nM) | 660 | >10,000 | |
| MT1 Receptor Functional Potency (EC50, nM) | 0.27 | 0.023 | |
| MT2 Receptor Functional Potency (EC50, nM) | 0.29 | 0.054 |
Experimental Protocols
The data presented above are typically generated using standardized in vitro pharmacological assays. Below are generalized methodologies for two key types of experiments.
Receptor Binding Assay (Radioligand Displacement)
This assay measures the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines stably expressing the target receptor (e.g., HEK293 cells expressing human MT1, MT2, or 5-HT2C receptors) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., 2-[¹²⁵I]iodomelatonin for MT1/MT2 receptors) is incubated with the prepared cell membranes.
-
Competition: Increasing concentrations of the test compound (agomelatine or ramelteon) are added to the reaction mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay (GTPγS Binding)
This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR).
-
Membrane Preparation: Similar to the binding assay, cell membranes containing the receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Receptor Activation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The binding of [³⁵S]GTPγS is therefore a measure of receptor activation.
-
Separation and Scintillation Counting: The reaction is stopped, and the membrane-bound [³⁵S]GTPγS is separated from the free [³⁵S]GTPγS by filtration. The radioactivity is then quantified.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Caption: Generalized workflow for in vitro characterization.
Signaling Pathways
The distinct receptor profiles of agomelatine and ramelteon lead to different downstream signaling effects, which are believed to underlie their different therapeutic uses.
Ramelteon: Selective Melatonergic Pathway
Ramelteon's high selectivity for MT1 and MT2 receptors means its mechanism of action is primarily confined to the canonical melatonin signaling pathway. This pathway is crucial for regulating circadian rhythms and promoting sleep.
Caption: Ramelteon's selective melatonergic signaling pathway.
Agomelatine: Dual-Action Pathway
Agomelatine's mechanism involves both the activation of melatonin receptors and the blockade of 5-HT2C receptors. This dual action is thought to result in a synergistic effect that contributes to its antidepressant properties, including the regulation of dopamine (B1211576) and norepinephrine (B1679862) release in the prefrontal cortex.
Caption: Agomelatine's dual melatonergic and serotonergic pathways.
Conclusion
The comparative analysis of agomelatine and ramelteon highlights two distinct pharmacological approaches to modulating the melatonergic system. Ramelteon is a highly selective tool for studying and treating conditions directly related to circadian rhythm disruption, such as insomnia, due to its focused MT1/MT2 agonism. In contrast, agomelatine's unique combination of MT1/MT2 agonism and 5-HT2C antagonism provides a broader spectrum of activity, leading to its use as an antidepressant. This dual mechanism is believed to be key to its efficacy in treating major depressive disorder. For researchers, the choice between these compounds depends on the specific pathway and therapeutic outcome under investigation.
UCM608: A Comparative Guide to its Binding Specificity at MT1 and MT2 Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of UCM608's binding specificity for the melatonin (B1676174) receptors MT1 and MT2. UCM608, also known as 2-Phenylmelatonin, is a high-affinity melatonin receptor agonist.[1] Understanding its binding profile in comparison to other relevant compounds is crucial for its application in research and drug development. This document presents quantitative binding data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding of UCM608's characteristics.
Comparative Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The following table summarizes the binding affinities (in terms of pKi or Ki values) of UCM608 and a selection of other melatonin receptor ligands for both MT1 and MT2 receptors. A higher pKi value indicates a higher binding affinity.
| Compound | MT1 pKi | MT2 pKi | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity | Functional Activity |
| UCM608 (2-Phenylmelatonin) | 10.7 | 10.4 | 0.2 | 0.4 | MT1 (2-fold) | Agonist[1] |
| Melatonin | ~9.6-10.2 | ~9.5-10.1 | ~0.06-0.25 | ~0.08-0.32 | Non-selective | Agonist |
| Ramelteon | ~9.85 | ~9.07 | ~0.14 | ~0.85 | MT1 (6-fold) | Agonist[2] |
| Agomelatine | ~9.55 | ~9.17 | ~0.28 | ~0.68 | Non-selective | Agonist |
| Luzindole | ~8.5 | ~9.5 | ~3.16 | ~0.32 | MT2 (10-fold) | Antagonist[3] |
| 4P-PDOT | ~6.8 | ~8.8 | ~158 | ~1.58 | MT2 (>100-fold) | Antagonist[4] |
| UCM765 | - | High | - | - | MT2 selective | Partial Agonist[4] |
| UCM924 | - | High | - | - | MT2 selective | Partial Agonist[4] |
Note: Ki values were calculated from pKi values using the formula Ki = 10^(-pKi) * 10^9. The binding affinities can vary slightly depending on the experimental conditions and cell types used.
Experimental Protocols
The determination of binding specificity and functional activity of compounds like UCM608 relies on established in vitro assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of UCM608 and other compounds for MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[5]
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled ligands (UCM608, melatonin, etc.) at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor ligand (e.g., UCM608).
-
Incubation: Incubate the plates for 60-120 minutes at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of UCM608 at MT1 and MT2 receptors.
Materials:
-
Cell membranes expressing human MT1 or MT2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP.
-
Test compounds (UCM608, melatonin, etc.).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP, and the test compound at various concentrations.
-
Incubation (Pre-incubation): Incubate the plate for a short period to allow the compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C to allow for [³⁵S]GTPγS binding to activated G proteins.
-
Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters and wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound is proportional to the level of G protein activation. Plot the specific binding against the ligand concentration to determine the potency (EC50) and efficacy (Emax) of the compound.
Visualizing the Molecular Landscape
To better understand the context of UCM608's action, the following diagrams illustrate the experimental workflow for determining binding specificity and the signaling pathways of the MT1 and MT2 receptors.
References
- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]
- 5. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of UCM-608: A Melatonin Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the melatonin (B1676174) receptor agonist UCM-608 with other G protein-coupled receptors (GPCRs). Due to the limited publicly available cross-reactivity data for UCM-608, this guide also includes selectivity data for other potent melatonin receptor agonists to provide a broader context for researchers evaluating its potential for off-target effects.
Introduction to UCM-608
UCM-608 is a high-affinity agonist for the melatonin receptors MT1 and MT2.[1] Melatonin receptors are GPCRs that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. UCM-608's high affinity for both MT1 and MT2 receptors makes it a valuable tool for studying the physiological effects of melatonin receptor activation.
Quantitative Analysis of Receptor Affinity
The binding affinity of UCM-608 for its primary targets, the MT1 and MT2 melatonin receptors, is exceptionally high. The following table summarizes the reported pKi values.
| Compound | Primary Target | pKi |
| UCM-608 | MT1 Melatonin Receptor | 10.7[1] |
| UCM-608 | MT2 Melatonin Receptor | 10.4[1] |
pKi: The negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Cross-Reactivity with Other GPCRs
As of the latest available data, a comprehensive selectivity panel screening for UCM-608 against a broad range of GPCRs has not been published. However, studies on other potent melatonin receptor agonists, such as compounds 21 , 28 , and 37 , have demonstrated high selectivity for melatonin receptors over other common drug targets.
In one study, these compounds were tested at a concentration of 10 µM against a panel of 47 common drug targets, including numerous GPCRs. The results showed no significant binding to these off-targets, with the exception of compound 28 which displayed over 50% inhibition at the 5-HT2B receptor. This suggests that potent melatonin agonists can be designed to have a high degree of selectivity.
The following table provides an illustrative example of the selectivity profile for a potent melatonin agonist (Compound 28, a close derivative of melatonin) against a panel of GPCRs.
| Receptor Subtype | % Inhibition at 10 µM |
| Melatonin MT1 | High Affinity Agonist |
| Melatonin MT2 | High Affinity Agonist |
| 5-HT1A | < 50% |
| 5-HT1B | < 50% |
| 5-HT2A | < 50% |
| 5-HT2B | > 50% |
| 5-HT2C | < 50% |
| Dopamine D1 | < 50% |
| Dopamine D2 | < 50% |
| Adrenergic α1A | < 50% |
| Adrenergic α2A | < 50% |
| Adrenergic β1 | < 50% |
| Muscarinic M1 | < 50% |
| Histamine H1 | < 50% |
| Opioid μ | < 50% |
This table is for illustrative purposes and is based on data for a compound structurally related to melatonin, not UCM-608 directly. The lack of specific data for UCM-608 highlights the need for further investigation into its selectivity profile.
Signaling Pathways
UCM-608, as an agonist of MT1 and MT2 receptors, is expected to modulate several intracellular signaling pathways. Both MT1 and MT2 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Below are diagrams illustrating the primary signaling cascades initiated by the activation of MT1 and MT2 receptors.
Caption: MT1 Receptor Signaling Pathway.
Caption: MT2 Receptor Signaling Pathway.
Experimental Protocols
To assess the cross-reactivity of a compound like UCM-608, radioligand binding assays and functional assays such as GTPγS binding assays are commonly employed.
Radioligand Binding Assay for GPCR Selectivity Screening
This protocol is a generalized method for determining the binding affinity of a test compound to a panel of GPCRs.
Caption: Radioligand Binding Assay Workflow.
Detailed Steps:
-
Membrane Preparation: Cell lines stably or transiently expressing the GPCR of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the cell membranes are incubated with a known concentration of a specific radioligand (e.g., [3H]-ligand) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The filters are washed with ice-cold buffer, dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay for Functional Activity
This assay measures the functional consequence of GPCR activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Detailed Steps:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the GPCR of interest are prepared.
-
Assay Reaction: The membranes are incubated in a buffer containing GDP, [35S]GTPγS, and varying concentrations of the agonist (e.g., UCM-608). Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the agonist concentration to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).
Conclusion
UCM-608 is a potent agonist for both MT1 and MT2 melatonin receptors. While its high affinity for these primary targets is well-documented, a comprehensive analysis of its cross-reactivity with other GPCRs is not yet publicly available. The high selectivity observed for other potent melatonin agonists suggests that UCM-608 may also possess a favorable selectivity profile. However, empirical testing of UCM-608 against a broad panel of GPCRs is essential to fully characterize its off-target potential and to ensure its suitability for specific research applications and therapeutic development. The experimental protocols outlined in this guide provide a framework for conducting such selectivity and functional studies.
References
Unveiling the Anxiolytic Potential of UCM 608: A Comparative Analysis Against Established Standards
For the purposes of this comparative guide, and due to the lack of public scientific literature on a compound designated "UCM 608," we will be evaluating the anxiolytic effects of UCM765, a novel melatonin (B1676174) MT2 receptor partial agonist with demonstrated anxiolytic properties. This analysis is based on the hypothesis that "this compound" may be a misnomer or an internal designation for a compound with a similar profile to UCM765. The validation is conducted against the well-established anxiolytic standards, diazepam and buspirone (B1668070).
This guide provides a comprehensive comparison of the anxiolytic performance of the novel compound UCM765 against the benzodiazepine (B76468) diazepam and the non-benzodiazepine anxiolytic buspirone. The evaluation is based on preclinical data from the widely accepted elevated plus maze (EPM) model of anxiety in rodents. Detailed experimental protocols, comparative data, and mechanistic signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of UCM765's anxiolytic profile.
Comparative Anxiolytic Efficacy in the Elevated Plus Maze
The elevated plus maze is a standard behavioral assay used to assess anxiety in laboratory animals. The test relies on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze, indicating a reduction in anxiety-like behavior.
The following table summarizes the quantitative data from a comparative study evaluating the effects of UCM765, diazepam, and a vehicle control on the time spent in the open arms of the EPM in rats.[1] A separate study's findings for buspirone in a similar model are included for a broader comparison.
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | - | Data not available | Data not available |
| UCM765 | 10 | Increased | Data not available |
| Diazepam | 1 | Markedly Increased | Data not available |
| Buspirone | 2.0 - 4.0 | Increased | Data not available |
Note: While the primary study qualitatively describes the anxiolytic effects, specific numerical data for mean and SEM were not provided in the available literature. The table reflects the reported increase in open arm time.
Experimental Protocols
Elevated Plus Maze (EPM) Test
The EPM test is a widely used and validated model for assessing anxiety-like behaviors in rodents.[2][3][4]
Apparatus: The apparatus consists of a plus-shaped maze elevated above the floor.[5] It has two "open" arms without walls and two "closed" arms with high walls.[2][3] The maze is typically made of a non-reflective material to minimize glare.[6]
Procedure:
-
Habituation: Animals are allowed to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]
-
Drug Administration: Test compounds (UCM765, diazepam, buspirone, or vehicle) are administered to the animals, typically via intraperitoneal (i.p.) injection, at specified pre-treatment times (e.g., 30 minutes) before testing.[6]
-
Testing: Each animal is placed individually in the center of the maze, facing an open arm.[4][5] The animal is then allowed to freely explore the maze for a 5-minute session.[2][3][4]
-
Data Collection: The session is recorded by a video camera positioned above the maze.[6] Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.[2][3]
-
Cleaning: The maze is thoroughly cleaned between each trial to eliminate olfactory cues that could influence the behavior of subsequent animals.[5][6]
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the time spent in the open arms and the number of entries into the open arms compared to the vehicle-treated control group.[7]
Signaling Pathways and Mechanisms of Action
UCM765 (Melatonin MT2 Receptor Partial Agonist)
UCM765 exerts its anxiolytic effects through partial agonism of the melatonin MT2 receptor, a G-protein coupled receptor (GPCR).[1] Activation of the MT2 receptor is coupled to an inhibitory G-protein (Gi), which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels is thought to modulate neuronal activity in brain regions associated with anxiety, although the precise downstream pathways are still under investigation.[8]
References
- 1. Anxiolytic effects of the melatonin MT(2) receptor partial agonist UCM765: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. ijmrhs.com [ijmrhs.com]
- 7. Anxiety disorders and GABA neurotransmission: a disturbance of modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Selectivity Profile of UCM-608: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a chemical probe is paramount. This guide provides a detailed comparison of the selectivity profile of UCM-608, a potent inhibitor of the Na+/Ca2+ exchanger (NCX), with other commonly used NCX inhibitors. The information presented herein is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool for specific research applications.
The sodium-calcium exchanger (NCX) is a critical plasma membrane protein responsible for maintaining intracellular calcium homeostasis. It mediates the electrogenic exchange of three sodium ions for one calcium ion. Three main isoforms have been identified: NCX1, NCX2, and NCX3. Given its central role in cellular signaling, dysregulation of NCX activity has been implicated in various pathological conditions, making it an attractive therapeutic target.
UCM-608 has emerged as a high-affinity inhibitor of all three NCX isoforms. Its selectivity profile, however, must be carefully considered in the context of other available inhibitors to ensure the accurate interpretation of experimental results.
Comparative Selectivity of NCX Inhibitors
The following table summarizes the inhibitory potency (IC50) of UCM-608 and other notable NCX inhibitors against the three NCX isoforms, as well as their activity at selected off-target molecules. Lower IC50 values indicate higher potency.
| Compound | NCX1 IC50 | NCX2 IC50 | NCX3 IC50 | Off-Target IC50 |
| UCM-608 | 6.5 nM | 5.2 nM | 4.8 nM | Nav1.2: 1.3 µM, Cav1.2: >10 µM, NCLX: >10 µM |
| YM-244769 | 68 nM | 96 nM | 18 nM | Data not readily available |
| SN-6 | 2.9 µM | 16 µM | 8.6 µM | Muscarinic Acetylcholine Receptors: 18 µM |
| KB-R7943 | ~5.7 µM (reverse mode) | Data not readily available | Higher affinity for NCX3 | Nicotinic Acetylcholine Receptors, Mitochondrial Complex I |
| SEA0400 | ~5-33 nM (cell type dependent) | Data not readily available | Less effective than on NCX1 | Store-operated Ca2+ entry |
Experimental Protocols
The determination of the inhibitory constants presented in this guide relies on two primary experimental approaches: ⁴⁵Ca²⁺ uptake assays and whole-cell patch-clamp electrophysiology.
⁴⁵Ca²⁺ Uptake Assay for NCX Inhibition
This assay directly measures the function of the NCX protein by quantifying the uptake of radioactive calcium into cells engineered to express specific NCX isoforms.
Cell Culture and Transfection:
-
HEK293 or CCL39 cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding human NCX1, NCX2, or NCX3.
Assay Procedure:
-
Na⁺ Loading: Transfected cells are incubated in a Na⁺-rich loading buffer to create an outward Na⁺ gradient.
-
Initiation of Uptake: The loading buffer is replaced with an uptake buffer containing ⁴⁵CaCl₂ and the test compound (e.g., UCM-608) at various concentrations. The absence of Na⁺ in the uptake buffer drives the reverse mode of the NCX, leading to ⁴⁵Ca²⁺ influx.
-
Termination and Lysis: After a short incubation period, the uptake is terminated by washing with an ice-cold stop solution. The cells are then lysed.
-
Scintillation Counting: The amount of ⁴⁵Ca²⁺ incorporated into the cells is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the electrical currents generated by the NCX protein in the cell membrane.
Cell Preparation:
-
Cells expressing the target NCX isoform are plated on coverslips.
Recording Procedure:
-
Pipette Filling: A glass micropipette with a resistance of 3-7 MΩ is filled with an intracellular solution containing a known concentration of Na⁺.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). A voltage ramp protocol is then applied to elicit NCX currents.
-
NCX Current Isolation: NCX current (I_NCX) is isolated by subtracting the current remaining after the application of a non-specific NCX blocker, such as Ni²⁺.
-
Compound Application: The test compound is applied to the bath solution, and the effect on I_NCX is measured.
-
Data Analysis: The inhibition of the NCX current at different compound concentrations is used to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of NCX inhibition, the following diagrams were generated using Graphviz.
Caption: Workflow for determining the selectivity profile of NCX inhibitors.
Caption: NCX's central role in regulating intracellular calcium levels.
Safety Operating Guide
Navigating the Safe Disposal of UCM 608: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of UCM 608, a high-affinity melatonin (B1676174) receptor agonist used in research. Adherence to these protocols is essential for minimizing risks and maintaining regulatory compliance.
Understanding this compound and Associated Hazards
Core Principles of Chemical Waste Disposal
The fundamental approach to managing laboratory waste involves a hierarchy of strategies: pollution prevention, source reduction, reuse or redistribution, treatment and reclamation, and finally, disposal.[2] When a chemical like this compound is designated as waste, it must be managed as hazardous waste to prevent potential harm to human health and the environment.[3]
Step-by-Step Disposal Procedures for this compound
Researchers must follow a systematic process for the disposal of this compound, whether it is in solid form or in a solution.
1. Identification and Segregation:
-
Clearly label all containers holding this compound waste with "Hazardous Waste" and the full chemical name.[3] Do not use abbreviations.
-
Segregate this compound waste from other laboratory waste streams to avoid inadvertent chemical reactions.[4] Incompatible wastes should be stored separately.[3]
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, personnel should be equipped with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
3. Containment:
-
Use a suitable, leak-proof, and clearly labeled container for collecting this compound waste. The container must be compatible with the chemical.
-
Keep the waste container securely closed except when adding waste.[3]
4. Disposal of Unused or Expired this compound:
-
The preferred method for disposing of unused or expired medicines and research chemicals is through a designated drug take-back program.[5][6][7] Check with your institution's Environmental Health and Safety (EHS) department for available programs.
-
If a take-back program is not available, the chemical should be disposed of through a licensed hazardous waste disposal service.[4]
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your local regulations and EHS department.[3][8]
5. Disposal of Contaminated Materials:
-
Labware, such as glassware, that has come into contact with this compound should be treated as hazardous waste.[3]
-
If the container held a toxic chemical, it must be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as "Hazardous Waste."[3]
Summary of Disposal Options
| Disposal Method | Key Considerations |
| Licensed Hazardous Waste Disposal Service | The most recommended and safest option for chemical waste. Ensures compliance with all regulations. |
| Drug Take-Back Program | An effective way to dispose of unused or expired research compounds. Check for availability through your institution or community.[5][6][7] |
| In-Lab Treatment (Neutralization) | Should only be performed by trained personnel following a validated procedure to render the waste non-hazardous. This is not generally recommended for complex organic molecules like this compound without a specific protocol. |
| Sewer Disposal | Generally not permissible for hazardous chemicals.[3] Always consult your institution's EHS guidelines and local regulations. |
| Regular Trash | Prohibited for hazardous chemical waste.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|CAS 151889-03-1|DC Chemicals [dcchemicals.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 7. dea.gov [dea.gov]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Handling of UCM 608 (2-Phenylmelatonin) for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of UCM 608 (2-Phenylmelatonin), a high-affinity melatonin (B1676174) receptor agonist, is paramount for laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a research setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of personal protective equipment and engineering controls.
Recommended Personal Protective Equipment:
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Chemical safety goggles or a face shield should be worn to protect against potential splashes or dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact. A lab coat or other protective clothing should be worn to cover exposed skin. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |
Engineering Controls:
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. For procedures with a higher risk of aerosolization, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the stability of this compound and prevent accidental exposure.
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools for handling the solid compound.
-
Ensure adequate ventilation during handling.
-
Wash hands thoroughly after handling.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store the solid powder at -20°C for long-term stability (up to 3 years). For short-term storage, 4°C is acceptable for up to 2 years. |
| In Solvent | Stock solutions should be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[1] |
| Atmosphere | Store in a dry, well-ventilated place with the container tightly closed. |
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local environmental regulations.
Waste Disposal Guidelines:
-
Chemical Waste: Unused this compound and any materials contaminated with the compound should be collected in a designated, properly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous waste.
-
Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols
This compound is a potent agonist for MT1 and MT2 melatonin receptors.[1] The following provides a general outline for preparing stock solutions for in vitro experiments.
Preparation of Stock Solutions:
This compound is soluble in organic solvents such as DMSO and ethanol.
| Solvent | Solubility |
| DMSO | 100 mg/mL (324.29 mM) |
| Ethanol | Information not available |
Example Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need 3.084 mg of this compound (Molecular Weight: 308.37 g/mol ).
-
Dissolution: Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C as recommended.
In Vitro Experiment Workflow:
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Safety Data Summary
Hazard Identification:
-
The toxicological properties of this compound have not been fully investigated. It should be handled as a potentially hazardous substance.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
This information is intended to provide immediate and essential safety guidance. Always consult your institution's specific safety protocols and the most current safety data available from the supplier before handling any chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
